Azide-C3-NHCO-C3-NHS ester
Description
Propriétés
Formule moléculaire |
C12H17N5O5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-(3-azidopropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C12H17N5O5/c13-16-15-8-2-7-14-9(18)3-1-4-12(21)22-17-10(19)5-6-11(17)20/h1-8H2,(H,14,18) |
Clé InChI |
BQVRKJWREPLZKE-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azide-C3-NHCO-C3-NHS Ester: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-C3-NHCO-C3-NHS ester is a heterobifunctional crosslinker designed for two-step sequential bioconjugation. This linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an azide group. The NHS ester facilitates covalent linkage to primary amine groups present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The azide functionality enables subsequent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, famously known as "click chemistry." This dual reactivity allows for the precise and efficient construction of complex biomolecular conjugates, making it a valuable tool in drug development, diagnostics, and fundamental biological research.
Chemical Properties and Structure
The chemical structure of this compound, with the CAS number 920748-93-2, consists of an azide group connected to a three-carbon chain, which is in turn linked to another three-carbon chain via an amide bond, and terminates with an NHS ester.[1][2]
Table 1: Physical and Chemical Properties of Azidobutyric acid NHS ester
| Property | Value | Reference |
| CAS Number | 943858-70-6 | [3][4][5][6][7] |
| Molecular Formula | C₈H₁₀N₄O₄ | [3][6][7] |
| Molecular Weight | 226.19 g/mol | [3][6] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥ 95% (NMR and HPLC) | [3][8] |
Table 2: Storage and Handling of Azidobutyric acid NHS ester
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [3][6][7][9] |
| Shipping Temperature | Ambient | [7][9] |
| Handling | Store under inert gas, desiccate | [3][6] |
| Shelf Life | 12 months from receipt (unopened at -20°C) | [3][6] |
Table 3: Solubility of Azidobutyric acid NHS ester
| Solvent | Solubility | Reference |
| DMSO | Soluble | [3] |
| DMF | Soluble | [3] |
| DCM | Soluble | [3] |
Mechanism of Action and Signaling Pathways
The utility of this compound lies in its ability to facilitate two orthogonal bioconjugation reactions.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly reactive group that readily undergoes acylation with nucleophilic primary amines, such as the ε-amino group of lysine residues in proteins. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Caption: Reaction mechanism of NHS ester with a primary amine.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group is the second reactive handle of the linker. It can undergo a 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This reaction, a cornerstone of "click chemistry," can be performed in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate. It is widely used for a variety of bioconjugation applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with the azide without the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific biomolecules and reagents used.
Protocol for Labeling a Protein with this compound
Materials:
-
Protein to be labeled in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the protein solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the linker solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Confirm the successful labeling of the protein with the azide group using appropriate analytical techniques, such as mass spectrometry or a fluorescent alkyne in a subsequent click reaction.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled biomolecule.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Prepare the catalyst solution: In an Eppendorf tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in the reaction buffer.
-
Reaction setup: To the azide-labeled biomolecule in the reaction buffer, add the alkyne-containing molecule (typically in a 2-10 fold molar excess).
-
Initiate the reaction: Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (final concentration ~1 mM).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method, such as chromatography, to remove the catalyst and excess reagents.
Caption: General experimental workflow for bioconjugation.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs and Molecular Glues: Facilitating the synthesis of these novel therapeutic modalities by linking a target-binding molecule to an E3 ligase-recruiting molecule.
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging purposes.
-
Surface Immobilization: Covalently attaching biomolecules to surfaces for the development of biosensors, microarrays, and other diagnostic platforms.
-
Polymer and Hydrogel Modification: Introducing biological functionality to synthetic materials for applications in tissue engineering and drug delivery.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex biomolecular conjugates. Its orthogonal reactive ends, the amine-reactive NHS ester and the alkyne-reactive azide, allow for a two-step conjugation strategy that is both robust and adaptable to a wide range of applications in research, diagnostics, and therapeutics. Understanding the principles of its reactivity and the associated experimental protocols is key to leveraging its full potential in the development of novel bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 3. NHS-C3-Azide [baseclick.eu]
- 4. NHS-C3-Azide, 10 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. NHS-C3-Azide, 5 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Azidobutyric acid NHS ester, 943858-70-6 | BroadPharm [broadpharm.com]
- 8. Azidobutyric acid NHS ester (A270054) | Antibodies.com [antibodies.com]
- 9. butyric acid NHS ester, 70741-39-8 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Azide-C3-NHS Ester: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties and applications of Azide-C3-NHS ester, a key reagent in bioconjugation and drug development. This heterobifunctional crosslinker enables the straightforward introduction of an azide group onto biomolecules, paving the way for subsequent "click chemistry" ligation.
Core Properties of Azide-C3-NHS Ester
Azide-C3-NHS ester, systematically named 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate, is a chemical compound that features an N-hydroxysuccinimide (NHS) ester and a terminal azide group, separated by a three-carbon aliphatic chain.[1] The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond.[2] The azide group serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions, commonly known as click chemistry.[2][3] This dual functionality makes it an invaluable tool for the precise and efficient labeling and conjugation of biomolecules.[2]
Physicochemical Properties
| Property | Value | References |
| Systematic Name | 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate | [1] |
| Common Names | Azide-C3-NHS ester, Azidobutyric acid NHS ester, γ-Azidobutyric acid NHS ester | [1] |
| CAS Number | 943858-70-6 | [1] |
| Molecular Formula | C₈H₁₀N₄O₄ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 95% (typically determined by NMR) | [1] |
Solubility and Storage
| Parameter | Details | References |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] Limited solubility in aqueous buffers. | [1] |
| Storage Conditions | Store at -20°C in a dry, inert atmosphere.[1] Shipped at ambient temperature.[1] For long-term storage, desiccate. | [1] |
| Shelf Life | Typically 12 months from receipt when stored unopened at -20°C. | [1] |
Reaction Mechanisms and Experimental Workflows
The utility of Azide-C3-NHS ester lies in its two-step application: initial amine labeling followed by click chemistry conjugation.
Amine Labeling Workflow
The NHS ester reacts with primary amines on biomolecules to form a stable amide linkage. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Caption: Workflow for labeling a biomolecule with Azide-C3-NHS ester.
Click Chemistry Conjugation Workflow
The azide-labeled biomolecule can then be conjugated to an alkyne-containing molecule via a copper(I)-catalyzed click reaction (CuAAC). This reaction is highly specific and efficient, forming a stable triazole linkage.
Caption: Workflow for click chemistry conjugation of an azide-labeled biomolecule.
Experimental Protocols
The following are generalized protocols for the use of Azide-C3-NHS ester. Optimization may be required for specific applications.
Protocol for Labeling a Protein with Azide-C3-NHS Ester
This protocol describes the general procedure for introducing an azide group onto a protein using Azide-C3-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
Azide-C3-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine). If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Prepare the Azide-C3-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of Azide-C3-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze over time in solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azide-C3-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove the excess, unreacted Azide-C3-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional):
-
The degree of labeling can be determined using techniques such as mass spectrometry.
-
Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the conjugation of an azide-labeled protein with an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended): THPTA or TBTA solution (e.g., 100 mM in water or DMSO)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable reaction buffer (e.g., PBS). A 2- to 10-fold molar excess of the alkyne-containing molecule over the protein is typically used.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, premix the CuSO₄ solution and the chelating ligand solution (if used).
-
-
Initiate the Click Reaction:
-
Add the catalyst solution to the reaction mixture containing the protein and alkyne.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatographic methods to remove the catalyst and excess reagents.
-
Applications in Research and Drug Development
The versatility of Azide-C3-NHS ester makes it a valuable reagent in various scientific disciplines:
-
Antibody-Drug Conjugates (ADCs): It is used to attach azide handles to antibodies, which can then be conjugated to cytotoxic drugs containing an alkyne group for targeted cancer therapy.[3]
-
Biomolecule Labeling: Proteins, peptides, and amine-modified oligonucleotides can be labeled with reporter molecules such as fluorophores or biotin for detection and imaging studies.[2]
-
Surface Functionalization: Surfaces of materials like beads or microarrays can be modified with azide groups for the immobilization of biomolecules.[2]
-
Proteomics: It can be used to tag proteins for subsequent enrichment and identification.
Conclusion
Azide-C3-NHS ester is a powerful and versatile heterobifunctional crosslinker that bridges the gap between traditional amine-reactive chemistry and modern bioorthogonal click chemistry. Its well-defined reactivity and stability, coupled with the high efficiency and specificity of the subsequent click reaction, make it an indispensable tool for researchers and professionals in the fields of chemistry, biology, and medicine. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a wide range of bioconjugation strategies.
References
An In-depth Technical Guide to Azide-C3-NHCO-C3-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azide-C3-NHCO-C3-NHS ester is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. This linker possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide group. The NHS ester allows for the straightforward modification of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of a stable amide bond.[1][2][3] The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules.[4][5][6]
This dual reactivity makes the this compound a valuable tool in chemical biology, drug discovery, and materials science. It is particularly useful for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs)[7], PROTACs[4], and fluorescently labeled probes, where precise control over connectivity is essential. The linker's design allows for a two-step conjugation strategy, minimizing unwanted side reactions and simplifying purification procedures.
Chemical Structure and Properties
The chemical name "this compound" describes a molecule with an azide (N₃) connected to a three-carbon (C3) propyl chain, which is in turn linked via an amide bond (-NHCO-) to another three-carbon acyl chain that is activated as an NHS ester. Based on common chemical synthesis routes for such linkers, the "C3-NHS ester" portion is typically derived from succinic acid. Therefore, a plausible chemical structure is N-(3-azidopropyl)-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanamide .
Key Functional Groups:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines (-NH₂).[2]
-
Azide (N₃): A bioorthogonal functional group that reacts specifically with alkynes via click chemistry.[6]
-
Amide Linkage (-NHCO-): Provides structural stability within the linker.
-
Aliphatic Chains (-C3-): Act as spacers, providing flexibility and distance between the conjugated molecules.
General Properties: Similar bifunctional linkers are typically solids that are soluble in organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[8][9] Due to the reactivity of the NHS ester, especially its susceptibility to hydrolysis, the compound should be stored under dry conditions at low temperatures (e.g., -20°C).[7]
Reaction Mechanisms
The utility of this compound stems from the orthogonal reactivity of its two terminal groups, allowing for sequential conjugations.
NHS Ester Aminolysis
The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3]
This reaction is highly dependent on pH. The optimal pH range is typically 7.2 to 9, with pH 8.3-8.5 often cited for efficient labeling.[8][10][11] At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the aminolysis reaction and reducing conjugation efficiency.[2][11][12]
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group is stable under most biological conditions and does not react with native functional groups found in biomolecules, making it bioorthogonal.[6] It undergoes a highly efficient [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction can be performed in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a Cu(I) catalyst, the azide reacts specifically with a terminal alkyne to yield a 1,4-disubstituted triazole.[4][13] The reaction is extremely efficient, high-yielding, and can be performed in aqueous buffers over a wide pH range (4 to 12).[4] The Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst in living systems, a catalyst-free version of the reaction can be used. SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[7] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[7][]
Quantitative Data Presentation
The following table summarizes key quantitative parameters relevant to the use of this compound, based on data for its constituent functional groups.
| Parameter | Value / Condition | Functional Group | Notes | Source(s) |
| Optimal Reaction pH | 7.2 - 9.0 (Optimum: 8.3 - 8.5) | NHS Ester | Balances amine nucleophilicity and ester hydrolysis. | [2][8][10][11] |
| Reaction Time | 0.5 - 4 hours at RT; Overnight at 4°C | NHS Ester | Varies with reactant concentration and temperature. | [8][9][12] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES | NHS Ester | Must be free of primary amines (e.g., Tris, Glycine). | [8][11][12] |
| NHS Ester Half-life | ~4-5 hours (pH 7.0, 0°C) | NHS Ester | Illustrates competitive hydrolysis. | [12] |
| NHS Ester Half-life | ~10 minutes (pH 8.6, 4°C) | NHS Ester | Hydrolysis rate increases significantly with pH. | [12] |
| Reaction pH Range | 4 - 12 | Azide (CuAAC) | The CuAAC reaction is robust across a wide pH range. | [4] |
| Rate Acceleration | 10⁷ to 10⁸-fold vs. uncatalyzed | Azide (CuAAC) | Demonstrates the high efficiency of the catalyzed reaction. | [4][15] |
Experimental Protocols
This section provides a general, two-step protocol for conjugating an amine-containing molecule (Molecule A) to an alkyne-containing molecule (Molecule B) using this compound.
Step 1: NHS Ester Labeling of Molecule A (e.g., a Protein)
Materials:
-
Molecule A (e.g., protein) in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., desalting column/gel filtration).
Procedure:
-
Prepare Molecule A: Dissolve the amine-containing Molecule A in the reaction buffer at a concentration of 1-10 mg/mL.[11]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8][9]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. Vortex gently to mix.[11]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.[11]
-
Purification: Remove excess linker and the NHS byproduct by passing the reaction mixture through a desalting column or via dialysis, exchanging the buffer for one suitable for the next step and storage (e.g., PBS). The resulting product is Azide-C3-NHCO-C3-Molecule A.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified Molecule A from Step 1.
-
Alkyne-containing Molecule B.
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Sodium ascorbate stock solution (freshly prepared).
-
TBTA or other Cu(I)-stabilizing ligand (optional, but recommended for proteins).
-
Purification system (e.g., chromatography, dialysis).
Procedure:
-
Prepare Reactants: In a reaction vessel, combine the azide-modified Molecule A and a molar excess (e.g., 1.5 to 5 equivalents) of the alkyne-containing Molecule B in a suitable buffer (e.g., PBS).
-
Prepare Catalyst: If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Initiate Reaction: Add the CuSO₄ (with ligand, if used) to the reaction mixture, followed by the freshly prepared sodium ascorbate. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Incubation: Allow the reaction to proceed for 1-12 hours at room temperature. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purification: Purify the final conjugate (Molecule A-Linker-Molecule B) from excess reagents and catalyst using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction pathway for the two-step conjugation using this compound.
Experimental Workflow
Caption: General experimental workflow for a two-step bioconjugation process.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Technologist's Guide to Azide and NHS Ester Chemistry: A Core Whitepaper for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linkage of molecules is paramount. Among the plethora of chemical tools available, azide and N-hydroxysuccinimide (NHS) ester groups have emerged as workhorses for bioconjugation, enabling the creation of complex biomolecular architectures with high efficiency and specificity. This technical guide provides an in-depth exploration of the core principles governing the utility of these functional groups, offering a comprehensive resource for researchers navigating the intricacies of antibody-drug conjugates (ADCs), proteomics, and advanced material science.
The Foundational Chemistry of NHS Esters and Azides
At the heart of their utility lie the distinct yet complementary reactivities of NHS esters and azides. NHS esters are renowned for their ability to form stable amide bonds with primary amines, a ubiquitous functional group in proteins. In contrast, the azide group is prized for its bioorthogonal reactivity, most notably in "click chemistry," allowing for highly specific covalent bond formation in complex biological environments.
NHS Ester Chemistry: The Amine-Reactive Workhorse
N-hydroxysuccinimide esters are activated esters that readily react with nucleophilic primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a chemically stable amide bond.[1][][3][4] This reaction proceeds optimally at a slightly alkaline pH (typically 7.2-8.5) and is a cornerstone of protein labeling and modification.[1][5][6][7]
The reaction mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide linkage.[4] A key advantage of NHS esters is their high selectivity for primary amines over other nucleophiles present in biomolecules, minimizing off-target reactions.[]
However, the stability of NHS esters in aqueous solutions is a critical consideration, as they are susceptible to hydrolysis, which competes with the desired amine reaction.[1][4] The rate of hydrolysis increases with pH, making careful control of reaction conditions essential for optimal conjugation efficiency.[1]
Azide Chemistry: The Gateway to Bioorthogonality
The azide group (N₃) is a small, stable, and largely unreactive functional group in biological systems, making it an ideal "handle" for bioorthogonal chemistry.[8][9][10] Its primary role is in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form a stable triazole ring.[11] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is the epitome of "click chemistry," a concept introduced by K.B. Sharpless, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups.[12][13]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) dramatically accelerates the rate of the cycloaddition reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[12] This allows the reaction to proceed efficiently at room temperature and in aqueous environments, making it highly suitable for biological applications.[11][12] For applications within living cells where the toxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[10][13] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst.[10][13]
Quantitative Data on Azide and NHS Ester Reactions
The efficiency and kinetics of these reactions are critical for designing successful bioconjugation strategies. The following tables summarize key quantitative data for both NHS ester-amine coupling and azide-alkyne cycloaddition.
Table 1: Quantitative Parameters of NHS Ester-Amine Coupling
| Parameter | Value | Conditions | Reference(s) |
| Reaction pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | Aqueous buffer | [1][5][6][7] |
| Reaction Time | 30 minutes - 4 hours | Room temperature or 4°C | [1][] |
| Half-life of NHS Ester (Hydrolysis) | 4-5 hours | pH 7.0, 0°C | [1] |
| 10 minutes | pH 8.6, 4°C | [1] | |
| Bond Formed | Amide | - | [1][4] |
| Bond Stability | High (effectively irreversible under physiological conditions) | Physiological pH | [][4] |
Table 2: Quantitative Parameters of Azide-Alkyne Cycloaddition
| Parameter | Reaction Type | Value | Conditions | Reference(s) |
| Reaction Rate | Uncatalyzed | Slow (requires elevated temperatures) | - | [11][12] |
| CuAAC | Rate acceleration of 10⁷ to 10⁸ | Room temperature, aqueous buffer | [12] | |
| SPAAC | Second-order rate constants up to 1 M⁻¹s⁻¹ | Physiological conditions | [8] | |
| Reaction pH | CuAAC | 4.0 - 12.0 | Aqueous buffer | [12] |
| SPAAC | Physiological pH | - | [10] | |
| Bond Formed | 1,2,3-Triazole | - | [11] | |
| Bond Stability | High | Physiological conditions | [14] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of azide and NHS ester chemistry. The following sections provide standardized methodologies for key experiments.
Protocol for NHS Ester Labeling of a Protein
This protocol describes the general procedure for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[1][15]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[15] Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive.[15]
-
Reaction Incubation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[15]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS ester.[1]
-
Purification: Remove excess, unreacted label and byproducts by using a desalting column or dialysis against a suitable buffer.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified biomolecule to an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[16]
-
Ligand stock solution (e.g., 50 mM THPTA in water)[16]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[16]
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA ligand stock solution.[16][17] Allow this mixture to stand for a few minutes to allow for complex formation.[16]
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[16][17]
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 2 hours.[16] The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove the catalyst and excess reagents.
Visualizing Workflows and Pathways
Diagrammatic representations of experimental workflows and signaling pathways are invaluable for conceptual understanding and communication.
Caption: Experimental workflow for NHS ester labeling of a protein.
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate (ADC).
Applications in Research and Drug Development
The robust and versatile nature of azide and NHS ester chemistry has led to their widespread adoption in numerous applications.
-
Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to attach linkers to the lysine residues of antibodies.[][18] These linkers can be further functionalized with an azide group, which then serves as a handle for attaching a cytotoxic drug via click chemistry.[18][19][20] This modular approach allows for the precise construction of ADCs with defined drug-to-antibody ratios.
-
Proteomics and Activity-Based Protein Profiling (ABPP): NHS esters are employed to create reactivity-based probes for mapping ligandable hotspots in the proteome.[21][22] By incorporating an alkyne or azide handle into the NHS ester probe, researchers can subsequently use click chemistry to attach reporter tags for enrichment and identification of modified proteins and peptides.[21][22]
-
Surface Functionalization and Biomaterials: Both NHS esters and azides are used to modify surfaces for the immobilization of biomolecules.[23][24][25] NHS ester-coated surfaces can directly capture amine-containing molecules, while azide-functionalized surfaces provide a platform for the specific attachment of alkyne-modified biomolecules via click chemistry. This is crucial for the development of biosensors, microarrays, and biocompatible materials.[23][24]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Azide-C3-NHCO-C3-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azide-C3-NHCO-C3-NHS ester, a heterobifunctional crosslinker increasingly utilized in the field of bioconjugation. We will delve into its chemical properties, mechanism of action, and applications, with a focus on providing practical experimental protocols and quantitative data to inform your research and development endeavors.
Introduction to this compound
This compound is a versatile chemical tool that facilitates the covalent linkage of biomolecules. Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a C3-NHCO-C3 spacer. This dual functionality allows for a two-step bioconjugation strategy, offering researchers precise control over the labeling process.
The NHS ester enables the initial reaction with primary amines (-NH2), commonly found on the surface of proteins and peptides (e.g., the side chain of lysine residues and the N-terminus). This reaction forms a stable amide bond. Subsequently, the terminal azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly specific and efficient attachment of a second molecule containing a corresponding alkyne or strained alkyne group.
The C3-NHCO-C3 spacer provides a degree of flexibility and hydrophilicity to the linker, which can be beneficial in maintaining the native conformation and function of the labeled biomolecule.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₅ | [1] |
| Molecular Weight | 309.27 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
| Storage Conditions | Store at -20°C, protected from moisture | [2] |
Mechanism of Action
The bioconjugation process using this compound occurs in two distinct and controlled steps, as illustrated in the workflow below.
Step 1: NHS Ester Reaction with Primary Amines
The first step involves the reaction of the NHS ester moiety with primary amines on the biomolecule. This is a nucleophilic acyl substitution reaction that proceeds efficiently at a slightly alkaline pH (typically 7.2 to 8.5).[3] At this pH, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is minimized. The reaction results in the formation of a stable, covalent amide bond.[3]
A critical consideration in this step is the competing hydrolysis of the NHS ester in the aqueous reaction buffer. The rate of hydrolysis increases with pH.[3] Therefore, careful control of the reaction pH and time is crucial for maximizing the conjugation efficiency.
Quantitative Data on NHS Ester Stability:
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 4 | 4-5 hours | [4] |
| 8.0 | 25 | ~1 hour | [4] |
| 8.6 | 4 | 10 minutes | [4] |
Step 2: Azide-Alkyne Click Chemistry
Once the biomolecule is functionalized with the azide group, the second step involves the "click" reaction with an alkyne-containing molecule. This bioorthogonal reaction is highly specific and efficient, proceeding with high yields under mild conditions.[5]
There are two primary types of azide-alkyne cycloadditions used in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with azides without the need for a catalyst.[1] This makes it ideal for applications in living systems.
The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biomolecules to the copper catalyst.
Applications in Bioconjugation
The versatility of this compound makes it suitable for a wide range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This is a prominent application where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that specifically targets cancer cells.[2]
-
Fluorescent Labeling: Fluorophores containing an alkyne group can be attached to proteins or other biomolecules for use in various imaging techniques.[6]
-
Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with alkyne groups for applications in biosensors and microarrays.[1]
-
Peptide and Protein Modification: Introducing novel functionalities to peptides and proteins for various research purposes.[1]
Detailed Experimental Protocols
The following are generalized protocols for the two-step bioconjugation process using this compound. Optimization may be required for specific biomolecules and payloads.
Protocol 1: Azide Labeling of a Protein using this compound
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using techniques like mass spectrometry.
-
Protocol 2: SPAAC Reaction of an Azide-Labeled Protein with a DBCO-Containing Payload
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-containing payload (e.g., DBCO-drug, DBCO-fluorophore) dissolved in DMSO or DMF
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
To the azide-labeled protein solution, add the DBCO-containing payload. A 1.5- to 5-fold molar excess of the payload over the protein is typically recommended.[2]
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, with gentle mixing.[7] The reaction can be monitored by techniques like SDS-PAGE or HPLC to determine completion.
-
-
Purification:
-
Purify the final bioconjugate from unreacted payload and other reagents using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Visualization of a Bioconjugation Workflow
The following diagram illustrates a typical workflow for the preparation and purification of an antibody-drug conjugate (ADC) using this compound and a DBCO-functionalized drug.
Quantitative Data and Comparisons
The efficiency of bioconjugation reactions is influenced by several factors. The following table provides a summary of key parameters for the reactions involving this compound.
Table of Reaction Parameters:
| Parameter | NHS Ester Reaction | SPAAC Reaction | CuAAC Reaction |
| Optimal pH | 7.2 - 8.5[3] | 4 - 11[5] | 4 - 11[5] |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours | 1 - 4 hours |
| Typical Molar Excess (Reagent:Biomolecule) | 10 - 20 fold[7] | 1.5 - 5 fold[2] | 2 - 10 fold |
| Catalyst Required | No | No | Yes (Copper(I))[5] |
| Biocompatibility | Good | Excellent | Limited (due to copper toxicity)[5] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency in Step 1 | - NHS ester has hydrolyzed. - pH of the reaction buffer is too low. - Presence of amine-containing buffers. | - Use fresh, anhydrous DMSO/DMF for stock solution. - Ensure reaction pH is between 8.3-8.5. - Perform buffer exchange to an amine-free buffer. |
| Precipitation of Protein during Labeling | - High concentration of organic solvent. - The linker increases the hydrophobicity of the protein. | - Keep the final organic solvent concentration below 10%. - Perform the reaction at a lower protein concentration. |
| Low Yield in Step 2 (Click Reaction) | - Inefficient azide labeling in Step 1. - Insufficient incubation time or temperature. - Degradation of the alkyne-containing payload. | - Optimize the NHS ester reaction in Step 1. - Increase incubation time or perform the reaction at room temperature. - Check the stability of the payload under the reaction conditions. |
| High Levels of Unconjugated Protein/Payload | - Inefficient reaction in either step. - Ineffective purification. | - Re-optimize reaction conditions (molar excess, time, pH). - Choose a more appropriate purification method (e.g., different chromatography resin). |
This in-depth guide provides a solid foundation for utilizing this compound in your bioconjugation experiments. By understanding its properties, mechanism, and the critical parameters of the reaction, researchers can effectively employ this versatile linker to create a wide range of well-defined bioconjugates for various applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS-C3-Azide [baseclick.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. furthlab.xyz [furthlab.xyz]
Unlocking Precision in Bioconjugation: A Technical Guide to Azide-NHS Ester Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the ability to selectively and efficiently link molecules is paramount. Heterobifunctional crosslinkers serve as the molecular architects of these complex constructs, enabling the creation of targeted therapeutics, advanced diagnostics, and novel research tools. This technical guide delves into the core features, advantages, and applications of a pivotal class of these reagents: Azide-NHS ester crosslinkers, with a focus on the widely utilized model compound, Azidobutyric NHS ester. This molecule provides a powerful platform for conjugating amine-containing biomolecules to alkyne-modified partners through the versatile and robust "click chemistry" paradigm.
Core Features and Chemical Properties
Azide-NHS ester crosslinkers are characterized by their dual reactive moieties: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a spacer arm. The NHS ester facilitates covalent bond formation with primary amines, commonly found in proteins and other biomolecules, while the azide group serves as a handle for bioorthogonal "click chemistry" reactions.
Chemical Structure and Properties of Azidobutyric NHS Ester
| Property | Value |
| Molecular Formula | C₈H₁₀N₄O₄ |
| Molecular Weight | 226.19 g/mol |
| CAS Number | 943858-70-6 |
| Appearance | White to off-white solid |
| Purity | ≥ 95% (NMR) |
| Solubility | DMSO, DMF, DCM |
| Storage Conditions | -20°C, dry, inert gas |
| Shelf Life | 12 months unopened after receipt |
Key Advantages in Bioconjugation
The unique architecture of Azide-NHS ester crosslinkers offers several distinct advantages over traditional conjugation methods, which often grapple with issues of low selectivity and harsh reaction conditions.[1]
-
Bioorthogonality : The azide group is chemically inert in biological systems, ensuring that it does not react with native functional groups.[2] This allows for highly specific ligation to an alkyne-containing partner in a complex biological milieu.
-
High Selectivity : The NHS ester specifically targets primary amines, providing a reliable method for attaching the azide handle to proteins, peptides, and amine-modified oligonucleotides.[1]
-
Mild Reaction Conditions : "Click chemistry" reactions proceed efficiently under mild, biocompatible conditions, preserving the structural and functional integrity of sensitive biomolecules.[3]
-
High Efficiency and Yield : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high yields and robust performance across a wide range of substrates.[3]
-
Versatility : This crosslinker is a cornerstone of modular approaches, allowing for the two-step, controlled assembly of complex bioconjugates.
Experimental Protocols and Applications
Azide-NHS ester crosslinkers are instrumental in a variety of applications, from fundamental research to the development of antibody-drug conjugates (ADCs).
General Protocol for Labeling Proteins with Azidobutyric NHS Ester
This protocol outlines the fundamental steps for introducing an azide group onto a protein for subsequent "click chemistry" conjugation.
-
Reagent Preparation :
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Prepare a stock solution of Azidobutyric NHS ester in an anhydrous organic solvent such as DMSO or DMF. For a 10 mM solution, add 442 µL of solvent to 1 mg of the reagent.[1]
-
-
Labeling Reaction :
-
Add the Azidobutyric NHS ester stock solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized but typically ranges from 10:1 to 20:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Purification :
-
Remove the excess, unreacted crosslinker using a desalting column, dialysis, or spin filtration.
-
-
Quantification of Azide Incorporation (Optional) :
-
The degree of labeling can be determined using a copper-free click reaction with a DBCO-functionalized fluorescent dye, followed by spectrophotometric analysis.
-
Application in Antibody-Drug Conjugate (ADC) Synthesis
Azide-NHS ester linkers can be employed in the synthesis of non-cleavable ADCs.[4] The workflow involves the initial labeling of an antibody with the azide group, followed by the conjugation of an alkyne-modified cytotoxic drug.
Bioorthogonal "Click Chemistry" Pathways
Once a biomolecule is labeled with an azide group, it can be conjugated to a partner molecule containing a terminal alkyne or a strained cyclooctyne.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction but requires a copper catalyst, which can be cytotoxic.[2] For applications involving live cells, the strain-promoted azide-alkyne cycloaddition (SPAAC) is preferred.[4][5] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a catalyst.[4][5]
Conclusion
Azide-NHS ester crosslinkers represent a powerful and versatile tool in the field of bioconjugation. Their ability to selectively introduce an azide handle onto amine-containing biomolecules opens the door to a wide range of applications through the robust and bioorthogonal "click chemistry" platform. For researchers and drug development professionals, these reagents provide a reliable and efficient means to construct complex, well-defined bioconjugates for therapeutic, diagnostic, and research purposes. The modularity and mild reaction conditions associated with this technology will continue to drive innovation in the development of next-generation biomolecular tools and targeted therapies.
References
Preliminary Investigation of Azide-C3-NHCO-C3-NHS Ester Applications: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Azide-C3-NHCO-C3-NHS ester is a heterobifunctional crosslinker designed for the versatile and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its core applications, experimental protocols, and the underlying chemical principles. This linker incorporates two key reactive functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal azide group for bioorthogonal "click" chemistry reactions. The C3 spacers provide a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
The NHS ester facilitates the straightforward labeling of proteins, antibodies, and other amine-containing molecules, forming stable amide bonds.[1][2][3] The azide moiety serves as a handle for subsequent, highly specific ligation to alkyne-modified molecules or surfaces through copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or the Staudinger ligation.[4][5][6][7] This dual functionality makes this compound a powerful tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various bioconjugation applications.[8][9][10] The linker itself is classified as non-cleavable, meaning the payload is released upon the complete degradation of the antibody, which can offer advantages in terms of plasma stability.[9][11][12]
Core Features and Chemical Structure
The this compound is characterized by the following key features:
-
Amine-Reactivity: The NHS ester group reacts efficiently with primary amines (-NH2) on biomolecules (e.g., lysine residues in proteins) under mild pH conditions to form a stable amide bond.[1][2]
-
Bioorthogonal Azide Handle: The terminal azide group allows for highly selective "click" chemistry reactions with alkyne-containing molecules, enabling conjugation in complex biological media with minimal side reactions.[4][6][13]
-
Non-Cleavable Spacer: The linker provides a stable connection between the conjugated molecules, relying on the degradation of the biomolecule carrier for payload release.[9][11] This can contribute to increased stability in circulation.[9]
-
Defined Spacer Length: The two C3 linkers (propyl) and the amide group provide a well-defined spatial separation between the conjugated entities, which can be crucial for preserving the functionality of both molecules.
Below is the putative chemical structure of this compound.
Caption: Putative structure of this compound.
Key Applications and Experimental Workflows
The unique properties of this compound lend themselves to a variety of applications in research and drug development.
Antibody-Drug Conjugate (ADC) Development
A primary application is in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific cancer antigen. The workflow involves a two-step process:
-
Antibody Modification: The antibody is first reacted with the this compound. The NHS ester forms a covalent bond with lysine residues on the antibody surface, introducing an azide handle.
-
Payload Conjugation: An alkyne-modified cytotoxic drug is then "clicked" onto the azide-functionalized antibody using either CuAAC or SPAAC.
Caption: Workflow for ADC development.
Signaling Pathway of ADC Action
Once the ADC is administered, it circulates in the bloodstream until it encounters a target cancer cell. The antibody component of the ADC binds to a specific antigen on the cell surface, leading to internalization.
Caption: ADC mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the this compound.
Protocol for Protein Modification with this compound
This protocol describes the general procedure for labeling a protein with the this compound to introduce an azide handle.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[3]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.[1][2]
-
Linker Preparation: Immediately before use, dissolve the this compound in a small volume of DMF or DMSO to create a stock solution (e.g., 10 mM).[14]
-
Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution.[14][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1][16]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[17]
-
Purification: Remove excess, unreacted linker and byproducts by purifying the azide-modified protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3][16]
-
Characterization: Determine the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry or mass spectrometry.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified protein to an alkyne-containing molecule using a copper(I) catalyst.[18][19][]
Materials:
-
Azide-modified protein.
-
Alkyne-containing molecule (e.g., drug, fluorescent probe).
-
Copper(II) sulfate (CuSO4).
-
Reducing agent: Sodium ascorbate.
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).
-
Reaction buffer: PBS or other suitable buffer.
Procedure:
-
Prepare Stock Solutions:
-
Copper(II) sulfate: 100 mM in deionized water.
-
Ligand (THPTA or TBTA): 200 mM in deionized water or DMSO.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
Alkyne-containing molecule: 10 mM in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified protein with the alkyne-containing molecule (typically at a molar ratio of 1:4 to 1:10).[18]
-
Add the copper(II) sulfate and ligand in a 1:2 molar ratio.
-
Add the sodium ascorbate to a final concentration of approximately 2.5 mM to reduce Cu(II) to Cu(I) and initiate the reaction.[19]
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[18]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove the catalyst, excess reagents, and byproducts.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified protein to a molecule containing a strained alkyne (e.g., DBCO, BCN).[5][15][21]
Materials:
-
Azide-modified protein.
-
Strained alkyne-containing molecule (e.g., DBCO-drug).
-
Reaction buffer: PBS or other suitable buffer.
Procedure:
-
Prepare Stock Solutions:
-
Strained alkyne-containing molecule: 10 mM in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Dissolve the azide-modified protein in the reaction buffer.
-
Add the strained alkyne-containing molecule to the protein solution. A molar excess of the alkyne (e.g., 5-20 fold) is typically used.[21]
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or until the reaction is complete as monitored by an appropriate method (e.g., LC-MS).[21]
-
Purification: Purify the conjugate using SEC, dialysis, or other suitable methods to remove unreacted reagents.
Protocol for Staudinger Ligation
This protocol details the reaction between an azide-modified biomolecule and a phosphine-containing reagent.[7][22][23]
Materials:
-
Azide-modified protein.
-
Phosphine-containing molecule (e.g., triphenylphosphine derivative).
-
Reaction solvent: Typically a mixture of an organic solvent (e.g., THF or DMF) and water.[22][23]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified protein and the phosphine-containing reagent in the chosen solvent system.
-
-
Incubation: Stir the reaction at room temperature. The reaction progress can be monitored by HPLC or LC-MS.[22]
-
Purification: Upon completion, purify the product using standard chromatographic techniques, such as reversed-phase HPLC.[22]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the experimental protocols described above. Note that optimal conditions may vary depending on the specific biomolecules and reagents used.
Table 1: Typical Reaction Conditions for Protein Modification with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[1][2] |
| Linker Molar Excess | 5-20 fold | Higher excess may be needed for less reactive proteins.[14][15] |
| Reaction pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[3][16] |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Longer incubation may be required at lower temperatures.[1][16] |
| Quenching Agent | Tris buffer (50-100 mM) | To stop the reaction and consume unreacted NHS esters.[17] |
Table 2: Comparison of Click Chemistry Conjugation Methods
| Method | Catalyst | Reaction Speed | Key Advantages | Key Considerations |
| CuAAC | Copper(I) | Fast (minutes to hours) | High efficiency, wide applicability.[13][18] | Potential cytotoxicity of copper catalyst; requires a ligand.[19][21] |
| SPAAC | None | Moderate (hours) | Bioorthogonal, no catalyst needed, suitable for live cells.[5][15] | Requires synthesis of strained alkynes.[5] |
| Staudinger Ligation | None | Slower (hours to days) | Bioorthogonal, forms a stable amide bond.[7][22] | Phosphine reagents can be susceptible to air oxidation. |
Conclusion
The this compound is a versatile and powerful tool for researchers in bioconjugation, drug delivery, and related fields. Its dual functionality allows for a straightforward, two-step approach to linking biomolecules, combining the well-established NHS ester chemistry for amine modification with the high specificity and efficiency of click chemistry. This guide provides a foundational understanding and practical protocols to facilitate the preliminary investigation and application of this promising crosslinker in a variety of research and development settings. Careful optimization of the provided protocols for specific applications will be crucial for achieving desired outcomes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. jcmarot.com [jcmarot.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 8. njbio.com [njbio.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. broadpharm.com [broadpharm.com]
- 16. interchim.fr [interchim.fr]
- 17. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axispharm.com [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Azide-C3-NHCO-C3-NHS Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Azide-C3-NHCO-C3-NHS ester, a heterobifunctional crosslinker crucial for bioconjugation and drug development. Understanding these core characteristics is paramount for the successful design and execution of labeling, crosslinking, and conjugation experiments. This document outlines the key solubility and stability parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.
Core Properties of this compound
This compound is a versatile reagent featuring an azide group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. The central C3-NHCO-C3 linker provides spacing and can influence the overall physicochemical properties of the molecule.
Solubility Profile
The solubility of this compound is dictated by its constituent functional groups. The NHS ester moiety, being non-sulfonated, contributes to poor aqueous solubility.[1][2] Consequently, the compound is expected to be readily soluble in polar aprotic organic solvents.
Table 1: Expected Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions.[2][3] |
| Dimethylformamide (DMF) | High | An alternative to DMSO, though high-quality, amine-free DMF is essential to prevent degradation of the NHS ester.[3] |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent in which solubility is also expected.[4] |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution in aqueous buffers is challenging.[1][2] The addition of a water-miscible organic co-solvent is typically required.[2] |
Stability Profile
The stability of this compound is primarily influenced by the hydrolytic lability of the NHS ester and the chemical compatibility of the azide group.
1.2.1. NHS Ester Stability: Hydrolysis
The primary degradation pathway for the NHS ester is hydrolysis, which competes with the desired amidation reaction.[1][5] The rate of hydrolysis is significantly influenced by pH and temperature, with higher pH and elevated temperatures accelerating degradation.[1][5]
Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[1][5] |
| 7.0 | Room Temperature | ~7 hours[2][6] |
| 8.0 | Room Temperature | ~1 hour[7] |
| 8.5 | Room Temperature | 180 minutes[8] |
| 8.6 | 4 | 10 minutes[1][5] |
| 9.0 | Room Temperature | Minutes[2][6] |
1.2.2. Azide Group Stability
The azide functional group is generally stable under a wide range of conditions commonly used in bioconjugation, including aqueous buffers at physiological pH.[9] However, it is sensitive to certain reagents and conditions:
-
Reducing Agents: Azides can be reduced to amines in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which is a well-documented reaction known as the Staudinger reduction.[9]
-
Acids: Strong acidic conditions should be avoided as they can lead to the formation of volatile and potentially explosive hydrazoic acid.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol outlines a general procedure to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, DMF, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into several vials.
-
Add a defined volume of the solvent of interest (e.g., 1 mL) to each vial to create a slurry.
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a rotator and equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution by a validated HPLC method to determine the concentration. A reverse-phase C18 column is often suitable.
-
The concentration of the supernatant corresponds to the solubility of the compound in that solvent at the specified temperature.
-
Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)
This protocol describes an HPLC-based method to determine the hydrolysis rate of the NHS ester moiety.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., Phosphate Buffered Saline pH 7.4, Sodium Bicarbonate buffer pH 8.5)
-
DMSO or DMF
-
HPLC system with a UV detector (detection at 260 nm is suitable for monitoring the release of NHS)[1]
-
Thermostatted autosampler or water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Initiation of Hydrolysis:
-
Add a small volume of the stock solution to a pre-warmed aqueous buffer of a specific pH to achieve a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Mix thoroughly and immediately start the timer.
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), inject a fixed volume of the reaction mixture onto the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed product. The release of N-hydroxysuccinimide can also be monitored at 260 nm.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the intact compound versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
The following diagrams illustrate key concepts related to the use and stability of this compound.
Figure 1. Amine-reactive conjugation pathway of this compound.
Figure 2. Workflow for determining the hydrolytic stability of the NHS ester.
Figure 3. Key factors influencing the hydrolysis of the NHS ester moiety.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. NHS-C3-Azide [baseclick.eu]
- 4. interchim.fr [interchim.fr]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN104407077B - The HPLC detection method that a kind of MES, NHS are residual - Google Patents [patents.google.com]
- 9. NHS-C3-Azide, 5 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
The Architect of Connection: A Technical Guide to Azide-C3-NHCO-C3-NHS Ester in Research
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the theoretical applications and practical methodologies of Azide-C3-NHCO-C3-NHS ester. This hetero-bifunctional crosslinker is a powerful tool in the field of bioconjugation, enabling the precise and stable linkage of biomolecules. Its unique architecture, featuring a primary amine-reactive N-Hydroxysuccinimide (NHS) ester at one end and a bioorthogonal azide group at the other, facilitates a two-step conjugation strategy that is both versatile and efficient.
The core utility of this linker lies in its ability to first attach to a protein, antibody, or other amine-containing molecule, and subsequently "click" to a second molecule functionalized with an alkyne. This guide will provide the foundational knowledge, quantitative data, and detailed protocols necessary to leverage this technology in various research and development applications, from targeted drug delivery to the elucidation of complex biological pathways.
Core Properties and Specifications
The linker's performance is dictated by its chemical and physical properties. While "this compound" is a specific descriptor, it belongs to a class of azido-NHS ester reagents. The following table summarizes key quantitative data for a representative and structurally similar compound, Azidobutyric acid NHS ester (also known as NHS-C3-Azide), to provide a quantitative baseline for experimental design.
| Parameter | Value | Source(s) |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate | [1] |
| Common Name | Azidobutyric acid NHS ester; NHS-C3-Azide | [1][2] |
| CAS Number | 943858-70-6 | [1][3][4] |
| Molecular Formula | C₈H₁₀N₄O₄ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Spacer Arm Length | ~11-13 Å (estimated for two C3 linkers) | [5][6][7] |
| Reactivity Group 1 | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Target Substrate 1 | Primary Amines (-NH₂) | [1][8] |
| Reactivity Group 2 | Azide (-N₃) | [1] |
| Target Substrate 2 | Alkynes, Cyclooctynes (e.g., DBCO, BCN) | [1][9] |
| Optimal pH (NHS Rxn) | 7.2 - 8.5 | [10][11][] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][13] |
| Solubility | DMSO, DMF, DCM | [1] |
Theoretical Applications in Research and Drug Development
The dual-reactivity of this compound opens a vast landscape of applications:
-
Antibody-Drug Conjugate (ADC) Development : This linker is ideal for creating ADCs.[9] An antibody can be functionalized with the linker via its lysine residues (NHS ester reaction), and a cytotoxic drug bearing an alkyne group can then be attached via a highly specific click chemistry reaction.[9] The non-cleavable nature of the resulting triazole linkage ensures the stability of the conjugate in circulation.
-
Proteomics and Protein-Protein Interaction (PPI) Studies : Researchers can elucidate PPIs by crosslinking interacting proteins.[14][15][16] A "bait" protein can be labeled with the azide linker. Upon interaction with a "prey" protein that has been metabolically or chemically engineered to contain an alkyne, a covalent bond is formed, trapping the transient interaction for subsequent identification by mass spectrometry.
-
Biomolecule Labeling and Detection : The linker allows for a two-step labeling strategy that can improve specificity and reduce background. A primary antibody can be labeled with the azide linker, purified, and then detected using a secondary probe (e.g., a fluorescent dye or biotin) that has been modified with an alkyne. This modular approach is highly versatile.[1]
-
Surface and Nanoparticle Functionalization : Surfaces of biosensors, nanoparticles, or hydrogels can be amine-functionalized and then reacted with the NHS ester.[1] This coats the surface with azide groups, which are then ready to specifically capture alkyne-modified biomolecules from a solution, enabling the creation of highly specific diagnostic or purification platforms.
Experimental Protocols
The following protocols provide a detailed methodology for a typical two-stage bioconjugation experiment using an antibody as the target protein.
Protocol 1: Introduction of the Azide Moiety onto an Antibody
This protocol details the reaction of the this compound with primary amines (lysine residues) on an antibody.
1. Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
2. Procedure:
-
Buffer Exchange (if necessary): Ensure the antibody is in an amine-free buffer like PBS. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS (pH 7.2-7.4).
-
Adjust pH: Add Reaction Buffer (e.g., 1/10th volume of 1 M sodium bicarbonate, pH 8.5) to the antibody solution to raise the final pH to 8.3-8.5. The efficiency of the NHS ester reaction is critically dependent on pH; this range maximizes amine reactivity while minimizing rapid hydrolysis of the ester.[10][]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11] Do not store this solution, as the NHS ester is moisture-sensitive and will hydrolyze.[17]
-
Calculate Reagent Molar Excess: For a typical IgG antibody (~150 kDa) at a concentration of 1-10 mg/mL, a 10- to 20-fold molar excess of the linker is a good starting point.[11]
-
Example Calculation: For 1 mL of a 5 mg/mL IgG solution:
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of Linker (20x excess) = 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol
-
Volume of 10 mM Linker Stock = (6.66 x 10⁻⁷ mol) / (0.01 mol/L) = 66.6 µL
-
-
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the pH-adjusted antibody solution. Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
Quench Reaction (Optional but Recommended): Add Quenching Buffer (e.g., 1/10th volume of 1M Tris-HCl, pH 8.0) to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by running the solution through a desalting column or by dialysis against PBS (pH 7.4). Combine the protein-containing fractions. The resulting azide-functionalized antibody is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized antibody and an alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne, or drug-alkyne).
1. Materials:
-
Azide-functionalized antibody (from Protocol 1) in an amine-free, phosphate-free buffer (e.g., HEPES or borate buffer).
-
Alkyne-containing molecule of interest.
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Copper ligand, e.g., water-soluble THPTA (e.g., 50 mM in water). Using a ligand is crucial to stabilize the Cu(I) catalyst and protect the protein.[18][19]
-
Reducing Agent: Freshly prepared Sodium Ascorbate solution (e.g., 100 mM in water).[18][19]
-
Aminoguanidine (optional, to prevent protein damage from ascorbate byproducts).[20]
2. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order. The final concentrations are suggestions and may require optimization.
-
Azide-functionalized antibody (e.g., final concentration 10-50 µM).
-
Alkyne-containing molecule (e.g., 2- to 5-fold molar excess over the antibody).
-
Buffer to reach the final desired volume.
-
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Copper:Ligand is commonly used.[19] For example, add 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA. Let this stand for a few minutes.[19]
-
Add Catalyst: Add the CuSO₄/THPTA premix to the antibody/alkyne mixture. A final copper concentration of 0.10 to 0.25 mM is typical.[19]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 2.5-5 mM.[21] This reduces the Cu(II) to the active Cu(I) catalyst and initiates the click reaction.[21]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Once the reaction is complete, remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography if a tag (like biotin or His-tag) was used. The final purified conjugate is now ready for its downstream application.
Visualized Workflows and Relationships
To clarify the processes and structures involved, the following diagrams have been generated using the DOT language.
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. NHS-C3-Azide, 5 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. NHS-C3-Azide, 10 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 5. Amino C3-3' Oligo Modifications from Gene Link [genelink.com]
- 6. C3 Spacer Oligonucleotide Modification Product [biosyn.com]
- 7. idtdna.com [idtdna.com]
- 8. Bifunctional chemical probes inducing protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 16. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azide-C3-NHCO-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with bioorthogonal chemical handles is a powerful strategy for elucidating protein function, tracking cellular processes, and developing novel therapeutics. Azide-C3-NHCO-C3-NHS ester is a bifunctional labeling reagent that enables the introduction of an azide moiety onto proteins. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][2] The terminal azide group serves as a versatile handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry".[3][4][5] This two-step labeling approach allows for the specific attachment of a wide variety of probes, including fluorophores, biotin, and drug molecules, to the protein of interest.[2][4][6]
Principle of the Method
The protein labeling process using this compound involves two primary stages:
-
Amine Labeling: The NHS ester of the azide probe reacts with primary amines on the protein surface in a pH-dependent manner, ideally between pH 8.3 and 8.5, to form a stable covalent amide linkage.[7][8] This step introduces the azide group onto the protein.
-
Bioorthogonal Conjugation (Click Chemistry): The azide-modified protein can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.[2] This reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the protein.[2]
Data Presentation
The efficiency of protein labeling with this compound can be influenced by several factors, including the protein concentration, the molar ratio of the NHS ester to the protein, the buffer composition, and the incubation time and temperature. The following tables provide a summary of typical reaction conditions and expected outcomes for the labeling of a generic IgG antibody and Bovine Serum Albumin (BSA).
Table 1: Typical Quantitative Parameters for IgG Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL[7][8] | Higher concentrations can improve labeling efficiency.[9] |
| Molar Excess of NHS Ester | 10-20 fold | May require optimization depending on the desired degree of labeling.[3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer[7][10] | Buffer should be free of primary amines (e.g., Tris).[10][11] |
| Reaction pH | 8.3 - 8.5[7][8] | Critical for efficient amine labeling.[7] |
| Incubation Time | 1-4 hours at room temperature, or overnight at 4°C[8][10] | Longer incubation may be needed at lower pH or temperature.[10] |
| Purification Method | Gel filtration (e.g., Sephadex G-25) or dialysis[11][12] | To remove unreacted NHS ester.[11] |
Table 2: Example of Degree of Labeling (DoL) for BSA
| Molar Excess of NHS Ester | Reaction Buffer | Incubation Time | Degree of Labeling (DoL) |
| 6.5x | 0.1 M Sodium Bicarbonate, pH 9.0 | 1 hour at RT | 1.1[10] |
| 6.5x | PBS, pH 7.4 | 4 hours at RT | 0.9[10] |
Note: The Degree of Labeling (DoL) indicates the average number of azide molecules conjugated per protein molecule. This can be determined by methods such as mass spectrometry.[6]
Experimental Protocols
Protocol 1: Azide Labeling of Proteins
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or 0.1 M Phosphate Buffer, pH 8.3-8.5)[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7][11]
-
Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis cassette[11]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[13]
-
-
Labeling Reaction:
-
Calculate the required amount of the NHS ester. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point for optimization.[3]
-
Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[11] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8][10]
-
-
Purification of the Azide-Labeled Protein:
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).[6]
-
If desired, determine the degree of labeling using mass spectrometry.[6]
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[6]
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of Azide-Labeled Protein
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ and Sodium Ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and the copper chelator (e.g., 1 mM THPTA).[3]
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[3]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification and Analysis:
-
Purify the labeled protein conjugate using gel filtration or dialysis to remove excess reagents.
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by appropriate methods to verify the presence of the attached molecule (e.g., fluorescence imaging for a fluorescent probe).
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Schematic of the bioorthogonal click chemistry reaction.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. NHS-C3-Azide [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. biotium.com [biotium.com]
- 10. glenresearch.com [glenresearch.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-C3-NHCO-C3-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Azide-C3-NHCO-C3-NHS ester (also known as Azido-PEG3-NHS ester) in bioconjugation workflows. This heterobifunctional linker enables the introduction of an azide moiety onto proteins, antibodies, and other amine-containing biomolecules. This "azide-handle" allows for subsequent covalent ligation to an alkyne-containing molecule via click chemistry, either through a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition reaction.
Overview of the Two-Step Bioconjugation Strategy
The use of this compound involves a two-step process:
-
Amine Labeling (Azide Installation): The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the biomolecule to form a stable amide bond. This step effectively installs a terminal azide group onto the biomolecule.
-
Click Chemistry Reaction: The azide-modified biomolecule is then reacted with a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction forms a stable triazole linkage, covalently conjugating the two molecules.
This two-step approach offers high specificity and efficiency, making it a powerful tool for creating well-defined bioconjugates for various applications, including antibody-drug conjugates (ADCs), fluorescent labeling, and surface modification.[1][2][3]
Quantitative Data for Reaction Conditions
The following tables summarize typical quantitative parameters for the amine labeling and subsequent click chemistry reactions. These values are derived from manufacturer recommendations and scientific literature and should be optimized for specific applications.
Table 1: Amine Labeling with this compound
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 5 to 20-fold | Higher excess may be needed for dilute protein solutions.[4] |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Avoid Tris or glycine buffers as they contain competing amines.[4] |
| pH | 7.2 - 9.0 | Optimal pH is typically 8.3-8.5 for efficient acylation.[6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is common, while 4°C can be used for sensitive proteins.[4] |
| Reaction Time | 30 minutes to 4 hours | Can be extended overnight at 4°C.[4] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare stock solution immediately before use to minimize hydrolysis.[4] |
Table 2: Click Chemistry Reaction Conditions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Notes |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | SPAAC is copper-free, which is advantageous for live-cell applications.[7] |
| Molar Excess of Alkyne | 2 to 5-fold | 2 to 4-fold | Relative to the azide-labeled biomolecule. |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent) | None | Copper(I) is often generated in situ from CuSO₄ and sodium ascorbate.[1] |
| Ligand (for CuAAC) | THPTA, TBTA | N/A | Ligands stabilize the Cu(I) catalyst and protect the biomolecule.[8] |
| Reaction Temperature | Room Temperature or 37°C | Room Temperature or 4°C | SPAAC can be performed at lower temperatures.[9] |
| Reaction Time | 1 to 4 hours | 4 to 24 hours | SPAAC reactions are generally slower than CuAAC.[9][10] |
| Reaction Buffer | PBS or other biocompatible buffers | PBS or other biocompatible buffers |
Experimental Protocols
Protocol 1: Azide Labeling of a Protein
This protocol describes the modification of a protein with this compound to introduce an azide functional group.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (or PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column.
-
NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching buffer by using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the concentration of the azide-labeled protein. The degree of labeling can be confirmed by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-labeled protein to a terminal alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent probe)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-labeled protein.
-
Add Alkyne: Add a 2 to 5-fold molar excess of the alkyne-containing molecule.
-
Add Ligand: Add the THPTA solution to a final concentration of 1-5 mM.
-
Initiate Reaction: In a separate tube, pre-mix the CuSO₄ solution (to a final concentration of 0.5-1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM). Add this mixture to the protein solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Purify the protein conjugate using a desalting column to remove the catalyst, excess alkyne, and other small molecules.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-labeled protein to a strained alkyne-containing molecule (e.g., DBCO-functionalized).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the strained alkyne-containing molecule in the Reaction Buffer. A 2 to 4-fold molar excess of the strained alkyne is typically used.
-
Incubation: Incubate the reaction for 4-24 hours. The reaction can be performed at room temperature or at 4°C for longer incubations.
-
Purification: Purify the protein conjugate using a desalting column to remove any unreacted strained alkyne.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 3. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Surface Modification with Azide-C3-NHCO-C3-NHS Ester: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to performing surface modification using the heterobifunctional crosslinker, Azide-C3-NHCO-C3-NHS ester. This reagent is a powerful tool for introducing azide functionalities onto amine-bearing surfaces, enabling subsequent covalent attachment of molecules through "click chemistry." The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines to form stable amide bonds, while the terminal azide group serves as a versatile handle for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.[1] This two-step approach allows for the highly specific and efficient immobilization of a wide range of molecules, including biomolecules, nanoparticles, and small-molecule drugs, making it invaluable in fields such as drug discovery, diagnostics, and biomaterials science.[2]
The this compound linker consists of an NHS ester for amine reactivity, a C3 spacer, an amide bond, another C3 spacer, and a terminal azide group. This structure provides a flexible spacer arm to minimize steric hindrance during subsequent conjugation steps.
Principle of the Method
The surface modification process involves two main steps:
-
Amine Modification: The NHS ester end of the linker reacts with primary amine groups (-NH2) present on the surface of a substrate. This reaction, a nucleophilic acyl substitution, forms a stable covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This step effectively coats the surface with azide groups.
-
Azide-Alkyne "Click" Chemistry: The azide-functionalized surface is now ready for the covalent attachment of alkyne-containing molecules. The azide group undergoes a highly efficient and specific cycloaddition reaction with an alkyne to form a stable triazole linkage.[5][6] This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).[5][7]
Applications
The ability to create azide-functionalized surfaces opens up a vast array of possibilities for subsequent modifications. Key applications include:
-
Drug Discovery: Immobilization of small molecules or protein targets for high-throughput screening and binding assays.[2]
-
Biomedical Devices: Covalent attachment of antimicrobial agents, anti-fouling polymers (e.g., PEG), or bioactive peptides to implant surfaces.[2]
-
Diagnostics and Biosensors: Anchoring of antibodies, DNA probes, or enzymes onto sensor chips for specific analyte detection.[2]
-
Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to surfaces to promote specific cell attachment and growth.[2]
Experimental Workflow
Caption: Experimental workflow for surface modification.
Quantitative Data Summary
The efficiency of surface modification can be assessed using various surface analysis techniques. The following table provides representative data that could be expected from successful surface modification. Actual values will vary depending on the substrate, surface amine density, and reaction conditions.
| Parameter | Untreated Amine Surface | Azide-Functionalized Surface | Post-Click Chemistry Surface |
| Water Contact Angle | 30° - 50° | 60° - 80° | Varies depending on immobilized molecule |
| XPS Atomic % (N1s) | 2% - 5% | 5% - 10% (with characteristic azide peak at ~404 eV) | Varies |
| XPS Atomic % (C1s) | 60% - 70% | 70% - 80% | Varies |
| XPS Atomic % (O1s) | 20% - 30% | 15% - 25% | Varies |
| Surface Azide Density | N/A | 1x10¹³ - 5x10¹⁴ molecules/cm² | Decreased |
Experimental Protocols
Protocol 1: Surface Azidation with this compound
This protocol describes the modification of a primary amine-functionalized surface to introduce terminal azide groups.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated polymer surface)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[8]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[9]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Wash Buffer: Phosphate-buffered saline (PBS) or deionized water
-
Nitrogen or argon gas
-
Orbital shaker or rocker
Procedure:
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and dry. If necessary, clean the surface using appropriate methods (e.g., sonication in ethanol, oxygen plasma treatment).
-
Pre-warm the substrate to room temperature if stored at a lower temperature to prevent moisture condensation.[10]
-
-
Linker Solution Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).[9] The NHS ester is moisture-sensitive, so minimize its exposure to air.[4]
-
Further dilute the stock solution into the cold Reaction Buffer to the desired final concentration (typically 0.5-2 mM).[10] A 10- to 50-fold molar excess of the NHS ester relative to the estimated surface amine groups is recommended.[10]
-
-
Reaction:
-
Immerse the amine-functionalized substrate in the linker solution. Ensure the entire surface is covered.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on an orbital shaker).[4][9] The optimal reaction time may need to be determined empirically.
-
-
Washing:
-
Remove the substrate from the linker solution.
-
Wash the surface thoroughly with the Wash Buffer to remove any non-covalently bound linker. Repeat the wash step 3-5 times.
-
-
Quenching (Optional but Recommended):
-
To deactivate any unreacted NHS esters, immerse the substrate in the Quenching Buffer for 15-30 minutes at room temperature.[4]
-
Wash the surface again with the Wash Buffer (3-5 times).
-
-
Drying and Storage:
-
Dry the azide-functionalized surface under a stream of nitrogen or argon gas.
-
Store the modified surface in a desiccator or under an inert atmosphere to prevent degradation of the azide groups.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Solvent: Deionized water, PBS, or a mixture of water and a water-miscible organic solvent (e.g., t-butanol, DMSO)
-
Wash Buffer: Deionized water and an appropriate solvent for the alkyne-modified molecule
-
Nitrogen or argon gas
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified molecule in the Reaction Solvent.
-
Prepare separate stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.
-
-
Click Reaction Mixture:
-
In a suitable reaction vessel, combine the Reaction Solvent, the alkyne-modified molecule solution, the CuSO₄ solution, and the THPTA solution.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst. The solution may turn a faint yellow/orange color.
-
-
Conjugation Reaction:
-
Immerse the azide-functionalized substrate in the click reaction mixture.
-
Incubate for 1-12 hours at room temperature with gentle agitation. The reaction time will depend on the reactivity of the alkyne and the desired surface coverage.
-
-
Washing:
-
Remove the substrate from the reaction mixture.
-
Wash the surface extensively with the Wash Buffer to remove the catalyst, unreacted alkyne-modified molecules, and byproducts. A final wash with a chelating agent solution (e.g., EDTA) can be performed to remove any residual copper.
-
-
Drying and Storage:
-
Dry the final functionalized surface under a stream of nitrogen or argon.
-
Store the surface under appropriate conditions for the immobilized molecule.
-
Surface Characterization
To confirm the success of each modification step, surface characterization is essential.
-
Contact Angle Goniometry: Measures the surface hydrophobicity. A successful modification with the linker is expected to increase the water contact angle, indicating a more hydrophobic surface.[2]
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface. The appearance of a high-binding-energy nitrogen (N1s) peak around 404 eV is characteristic of the azide group.[11] Successful click chemistry will result in a change in the N1s spectrum and the appearance of signals corresponding to the elements of the conjugated molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect the characteristic azide stretch at approximately 2100 cm⁻¹.[11] The disappearance or reduction of this peak after the click reaction indicates successful conjugation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations occurring on the surface.
Caption: Chemical reaction pathway.
By following these detailed protocols and utilizing appropriate characterization techniques, researchers can successfully employ this compound for a wide range of surface modification applications.
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Cell Surface Protein Labeling with Azide-C3-NHCO-C3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Azide-C3-NHCO-C3-NHS ester is a bifunctional linker designed for the two-step labeling of cell surface proteins. This method provides a powerful tool for cell tracking, proteomic analysis, and studying protein dynamics. The core principle involves two key chemical functionalities:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable, covalent amide bond with primary amines (—NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[1] This reaction efficiently labels a wide array of proteins exposed on the cell surface.[2][3]
-
Azide Group (N₃): This functional group serves as a bioorthogonal handle. It remains inert to biological components but can be specifically targeted in a second step through "click chemistry," such as the Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO- or BCN-modified probes, or the copper-catalyzed reaction (CuAAC) with alkyne-modified probes.[4]
This two-step approach allows for the attachment of a wide variety of detection or affinity tags (e.g., fluorophores, biotin) with high specificity and minimal impact on cell viability, making it a versatile strategy for diverse biological applications.[4]
Visualized Workflow and Chemistry
The overall experimental process and the underlying chemical reaction are depicted below.
Caption: High-level workflow for cell surface labeling.
Caption: Reaction schematic for the two-step labeling process.
Experimental Protocols
3.1. Materials Required
-
Cells: Suspension or adherent cells of interest.
-
Reagent: this compound.
-
Buffers:
-
Downstream Reagents: Alkyne or cyclooctyne-modified probe (e.g., DBCO-488) for click chemistry.
-
Equipment: Benchtop centrifuge, incubator, standard laboratory glassware and plasticware.
3.2. Protocol 1: Cell Surface Labeling with Azide-NHS Ester
This protocol is a starting point and should be optimized for your specific cell type and experimental goals.
-
Reagent Preparation: a. Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9] b. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[10] Note: Prepare this solution fresh immediately before use, as NHS esters are susceptible to hydrolysis in the presence of moisture.[1][11]
-
Cell Preparation: a. Harvest cells and wash them twice with ice-cold, amine-free PBS (pH 7.4) to remove any contaminating proteins and amines from the culture medium. b. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold PBS. c. Count the cells and adjust the density to 1-10 x 10⁶ cells/mL in PBS. Keep cells on ice.
-
Labeling Reaction: a. Add the 10 mM Azide-NHS ester stock solution to the cell suspension to achieve a final concentration between 0.1 and 0.5 mM. Optimization is key. Start with 0.25 mM and titrate up or down to balance labeling efficiency with cell viability (see Table 1). b. Incubate for 30 minutes at room temperature or 1 hour on ice, with gentle mixing.[9] Incubating on ice can help maintain cell viability.
-
Quenching and Washing: a. To stop the reaction, add Quenching Buffer (e.g., 100 mM glycine) to a final concentration of 10-20 mM.[6] b. Incubate for 10 minutes at room temperature.[10] c. Wash the cells three times with ice-cold PBS to remove unreacted linker and quenching buffer. Centrifuge at 300 x g for 5 minutes for each wash.
-
Proceed to Downstream Applications: a. The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 3.3) or for other analyses like fixation or lysis.
3.3. Protocol 2: Click Chemistry Reaction (SPAAC Example)
This protocol describes the reaction of azide-labeled cells with a DBCO-functionalized fluorescent probe.
-
Prepare Cells: Use the washed, azide-labeled cells from Protocol 3.2, resuspended in PBS.
-
Prepare Probe: Prepare a stock solution of the DBCO-fluorophore (e.g., 1 mM in DMSO).
-
Click Reaction: a. Add the DBCO-fluorophore stock solution to the azide-labeled cells to a final concentration of 20-50 µM. b. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Final Wash: a. Wash the cells three times with PBS to remove the unreacted probe. b. The cells are now fluorescently labeled and ready for analysis by flow cytometry, microscopy, or other methods.
Data Presentation: Optimization and Troubleshooting
Successful labeling requires balancing multiple parameters. The following tables provide starting points for optimization and solutions to common issues.
Table 1: Quantitative Parameters for Optimization
| Parameter | Recommended Starting Range | Effect of Increase | Effect of Decrease | Key Considerations |
| Linker Concentration | 0.1 - 1.0 mM | Higher signal; potential for decreased cell viability. | Lower signal; improved cell viability. | Titrate to find the optimal balance for your cell type.[11] |
| Cell Density | 1 - 10 x 10⁶ cells/mL | May require higher linker concentration. | Lower labeling efficiency if linker concentration is not adjusted. | Ensure cells are in a single-cell suspension for uniform labeling. |
| Incubation Time | 30 - 60 minutes | Increased labeling; risk of linker hydrolysis and cell stress. | Decreased labeling. | Reactions on ice can be extended to 1-2 hours to improve viability.[9] |
| pH of Buffer | 7.2 - 8.5 | Faster reaction with amines. | Slower reaction; protonated amines are less reactive. | The optimal pH for NHS ester reactions is typically 8.3-8.5, but pH 7.4 is often used to maintain cell health.[5] |
| Temperature | 4°C to 25°C (Room Temp) | Faster reaction; may increase cell stress. | Slower reaction; better for preserving viability of sensitive cells. | Start with incubation on ice (4°C). |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal | 1. Inactive NHS ester due to hydrolysis. 2. Presence of primary amines (e.g., Tris, glycine) in the labeling buffer. 3. Insufficient linker concentration or incubation time. 4. Inefficient downstream click reaction. | 1. Always prepare the NHS ester solution fresh in anhydrous DMSO.[11] 2. Ensure use of amine-free buffers like PBS or HEPES for the labeling step.[6] 3. Increase the linker concentration or incubation time (see Table 1). 4. Ensure the click chemistry probe is active and used at an appropriate concentration (e.g., 20-50 µM). |
| High Background | 1. Non-specific binding of the linker or the click probe. 2. Inadequate quenching or washing. | 1. Filter the linker and probe solutions before use. Include a blocking agent like 1% BSA in the final wash steps after the click reaction. 2. Ensure quenching is sufficient and perform at least three post-reaction washes. |
| Poor Cell Viability | 1. Linker concentration is too high. 2. Extended incubation at room temperature. 3. Stress from excessive centrifugation/handling. 4. Toxicity from DMSO. | 1. Perform a dose-response curve to find the highest tolerable concentration.[11] 2. Perform the labeling reaction on ice.[9] 3. Handle cells gently and minimize centrifugation steps where possible. 4. Ensure the final DMSO concentration in the cell suspension does not exceed 1-2%. |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NHS-C3-Azide [baseclick.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Two-Step Biotinylation of Proteins Using Azide-C3-NHCO-C3-NHS Ester
References
- 1. benchchem.com [benchchem.com]
- 2. NHS-C3-Azide [baseclick.eu]
- 3. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. biotium.com [biotium.com]
- 6. abpbio.com [abpbio.com]
- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
Application of Azide-C3-NHCO-C3-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Azide-C3-NHCO-C3-NHS ester is a heterobifunctional crosslinker designed for the development of advanced drug delivery systems. This linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a C3-amide-C3 spacer. This unique architecture enables a versatile two-step conjugation strategy, crucial for the assembly of complex bioconjugates such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
The NHS ester facilitates the covalent attachment of the linker to primary amines present on the surface of proteins, peptides, or amine-modified nanoparticles. This reaction proceeds efficiently under mild pH conditions to form a stable amide bond. The terminal azide group serves as a handle for "click chemistry," a bioorthogonal reaction that allows for the highly specific and efficient conjugation of a second molecule, typically a drug or an imaging agent, that has been modified with an alkyne group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most common click chemistry reactions employed for this purpose.
The C3-NHCO-C3 spacer provides a short and defined distance between the conjugated molecules, which can be advantageous in certain drug delivery applications where precise control over the linker length is desired. This linker is particularly valuable in the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody that targets a specific cancer cell antigen. This targeted delivery approach aims to increase the therapeutic efficacy of the drug while minimizing off-target toxicity.
Key Features of this compound:
-
Heterobifunctional: Allows for the sequential and controlled conjugation of two different molecules.
-
Amine-Reactive NHS Ester: Enables efficient conjugation to proteins and other amine-containing molecules.
-
Bioorthogonal Azide Group: Facilitates highly specific "click" chemistry reactions with alkyne-modified molecules.
-
Defined Spacer Length: The C3-NHCO-C3 spacer provides a fixed distance between the conjugated entities.
-
Versatility: Applicable in the development of ADCs, functionalized nanoparticles, and other targeted drug delivery systems.
Experimental Protocols
Protocol 1: Modification of a Monoclonal Antibody with this compound
This protocol describes the first step in creating an antibody-drug conjugate: the introduction of an azide group onto the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. Dialyze the antibody against 1X PBS, pH 7.2-7.4.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex the solution until the ester is completely dissolved. Note: NHS esters are moisture-sensitive and should be used promptly after dissolution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Modified Antibody:
-
Remove excess, unreacted linker and quenching buffer using a desalting column or size-exclusion chromatography equilibrated with 1X PBS, pH 7.4.
-
Collect the fractions containing the purified azide-modified antibody.
-
-
Characterization:
-
Determine the concentration of the purified antibody using a protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined using methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of an Alkyne-Modified Drug to the Azide-Modified Antibody via Click Chemistry (CuAAC)
This protocol describes the second step: attaching an alkyne-modified drug to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer: 1X PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-modified drug in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Click Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody with a 1.5- to 10-fold molar excess of the alkyne-modified drug.
-
Prepare the copper catalyst by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper catalyst complex to the antibody-drug mixture. A final copper concentration of 1-2 mM is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove excess drug, catalyst, and other small molecules.
-
Concentrate the final ADC product using an appropriate molecular weight cutoff centrifugal filter.
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Common analytical techniques include UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
Quantitative Data
The following tables provide representative quantitative data for the synthesis and characterization of antibody-drug conjugates using azide-NHS ester linkers. The specific values for this compound may vary depending on the specific antibody, drug, and reaction conditions.
Table 1: Antibody Modification with this compound
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation. |
| Molar Excess of NHS Ester | 5 to 20-fold | Higher excess can lead to a higher degree of labeling (DOL) but may also increase the risk of antibody aggregation.[1][2] |
| Reaction pH | 8.0 - 9.0 | Slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity.[3] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C for sensitive antibodies.[1] |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM is typically used to quench unreacted NHS esters.[3] |
Table 2: Click Chemistry Conjugation (CuAAC)
| Parameter | Recommended Range | Notes |
| Molar Excess of Alkyne-Drug | 1.5 to 10-fold | A molar excess is used to drive the reaction to completion.[1] |
| Copper(I) Catalyst | 1 - 2 mM | Higher concentrations can damage the antibody. A stabilizing ligand like THPTA is crucial. |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mM | Used in excess to ensure the reduction of Cu(II) to the active Cu(I) state. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by analytical techniques like HPLC.[1] |
Table 3: Characterization of the Final Antibody-Drug Conjugate (ADC)
| Parameter | Typical Values | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Purity | > 95% | SEC-HPLC, SDS-PAGE |
| Aggregation | < 5% | SEC-HPLC |
| In Vitro Cytotoxicity (IC₅₀) | Varies (nM to µM) | Cell-based assays |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Chemical reactions for ADC formation.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with Azide-C3-NHCO-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker connecting the antibody to the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using Azide-C3-NHCO-C3-NHS ester, a heterobifunctional linker.
This linker facilitates a two-step conjugation strategy. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. This introduces an azide group onto the antibody. The azide group then serves as a handle for the second step: a bioorthogonal "click" reaction with a payload that has been modified with a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This approach allows for a controlled and efficient conjugation process.
Chemical Properties of this compound
The this compound is a non-cleavable linker. Its structure consists of an NHS ester for amine reactivity, a stable amide bond, and a terminal azide for click chemistry.
| Property | Value |
| Molecular Formula | C15H21N5O5 |
| Molecular Weight | 367.36 g/mol |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Azide (-N₃) |
| Reactivity | NHS ester reacts with primary amines (e.g., lysines). Azide reacts with alkynes or strained cyclooctynes. |
| Storage Conditions | -20°C, dry, under inert gas. |
Experimental Workflow
The overall workflow for creating and evaluating an ADC using this linker involves several key stages, from antibody modification to in vivo efficacy studies.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol details the modification of an antibody with the linker to introduce azide groups.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[1][2]
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Linker Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the volume of the linker stock solution needed to achieve a desired molar excess of linker to antibody. A starting point is a 10- to 20-fold molar excess, which may require optimization.[3]
-
While gently stirring the antibody solution, add the calculated volume of the linker stock solution dropwise. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[4]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours, protected from light.[1]
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS.[3]
-
Collect the fractions containing the antibody. The concentration of the purified azide-modified antibody can be determined by measuring the absorbance at 280 nm.
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol describes the conjugation of an alkyne- or DBCO-modified payload to the azide-functionalized antibody. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often preferred as it avoids the use of a potentially cytotoxic copper catalyst.[5][6][7]
Materials:
-
Purified azide-modified antibody in PBS
-
DBCO-modified payload
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Payload Stock Solution Preparation:
-
Prepare a stock solution of the DBCO-modified payload in anhydrous DMSO.
-
-
Click Reaction (SPAAC):
-
Final ADC Purification:
-
Purify the final ADC from excess payload and organic solvent using a desalting column, SEC, or dialysis.[3]
-
The final ADC should be stored in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -80°C for long-term storage.
-
ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[][10][11]
| Method | Principle | Advantages | Considerations |
| UV-Vis Spectroscopy | The concentrations of the antibody and the payload are determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload).[10] | Simple, rapid, and widely applicable.[10] | Requires that the payload has a distinct absorbance maximum from the antibody.[10][12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by the conjugated payload.[10] | Provides information on the distribution of different drug-loaded species.[][10] | Can be influenced by the properties of the linker and payload. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drug molecules.[][11] | Provides precise mass information and can identify different drug-loaded species.[11] | Can be complex for heterogeneous mixtures and may require deglycosylation of the antibody.[11] |
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is commonly used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.[12][13]
In Vitro and In Vivo Evaluation
A series of in vitro and in vivo assays are necessary to evaluate the biological activity and therapeutic potential of the newly synthesized ADC.[14][15][16]
| Assay | Purpose | Key Parameters Measured |
| Antigen Binding Assay (ELISA/FACS/SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[15] | Binding affinity (KD), On/off rates. |
| Internalization Assay | To verify that the ADC is internalized by target cells upon binding to the surface antigen.[15][16] | Rate and extent of internalization. |
| In Vitro Cytotoxicity Assay | To determine the potency of the ADC in killing target cancer cells.[15][16] | IC50 value (concentration for 50% inhibition of cell growth). |
| In Vivo Efficacy Study | To evaluate the anti-tumor activity of the ADC in animal models (e.g., cell-derived or patient-derived xenografts).[14][16] | Tumor growth inhibition, survival. |
| Pharmacokinetics (PK) and Toxicity Studies | To assess the stability, distribution, and safety profile of the ADC in vivo.[15] | Half-life, clearance, biodistribution, maximum tolerated dose (MTD). |
Mechanism of Action
The general mechanism of action for an ADC involves several steps, leading to the targeted killing of cancer cells.
The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface.[5] Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[17] The complex is then trafficked to lysosomes, where the antibody is degraded, leading to the release of the cytotoxic payload. The released payload can then bind to its intracellular target (e.g., microtubules or DNA), inducing cell cycle arrest and apoptosis.[18][]
References
- 1. biotium.com [biotium.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 10. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. wuxibiologics.com [wuxibiologics.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
Application Notes: Azide-C3-NHCO-C3-NHS Ester for Advanced Hydrogel Formation
Introduction
Azide-C3-NHCO-C3-NHS ester is a heterobifunctional crosslinking reagent designed for advanced hydrogel fabrication and bioconjugation.[1] This molecule features two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a flexible spacer. The NHS ester selectively reacts with primary amines on polymers or biomolecules to form stable amide bonds, while the azide group is reserved for highly specific and bioorthogonal "click chemistry" reactions.[1] This dual reactivity allows for a two-step crosslinking strategy that is fundamental to creating highly tunable and biocompatible hydrogels for applications in drug delivery, tissue engineering, and 3D cell culture.[2][3]
The most prominent application of the azide moiety in this context is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] This reaction occurs rapidly at physiological conditions between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for cytotoxic copper catalysts.[4][5] This catalyst-free approach makes it exceptionally suitable for encapsulating living cells and in-vivo applications.[5][6]
Principle of Operation
Hydrogel formation using this compound follows a two-stage process:
-
Polymer Functionalization: An amine-bearing polymer backbone (e.g., hyaluronic acid, poly(ethylene glycol)-amine, gelatin) is reacted with the NHS ester end of the crosslinker. This reaction covalently attaches the linker to the polymer, introducing pendant azide groups.
-
Hydrogel Crosslinking: The resulting azide-functionalized polymer is then mixed with a second polymer functionalized with a strained alkyne (e.g., DBCO). The SPAAC reaction proceeds spontaneously, forming a stable triazole linkage and creating a crosslinked hydrogel network.[4][7]
This methodology provides excellent control over hydrogel properties. The mechanical stiffness, degradation rate, and gelation time can be precisely tuned by adjusting polymer concentrations, molecular weight, and the degree of functionalization.[8][9][10]
Key Applications and Advantages
-
3D Cell Culture & Tissue Engineering: The biocompatibility of the SPAAC reaction allows for the encapsulation of cells within the hydrogel matrix as it forms, providing a synthetic mimic of the natural extracellular matrix.[5][6] These hydrogels have been shown to support high cell viability and can be engineered to include bioactive motifs like RGD to promote cell adhesion and spreading.[6]
-
Injectable Drug Delivery Systems: The components can be mixed and injected in a minimally invasive manner, forming the hydrogel in-situ.[11][12][13] This is ideal for targeted drug delivery, as therapeutic agents can be encapsulated and released in a controlled fashion.[2]
-
Tunable Mechanical Properties: Researchers can vary the polymer content, crosslinker density, and polymer molecular weight to create hydrogels with a wide range of mechanical properties, from soft gels mimicking brain tissue (e.g., Young's modulus of ~1 kPa) to more rigid structures (e.g., ~18 kPa).[8][9]
-
High Biocompatibility: Precursor polymers functionalized with azides and strained alkynes have demonstrated non-cytotoxicity, and the resulting hydrogels typically cause only a mild inflammatory response in vivo.[8][9][12]
Experimental Protocols & Data
Protocol 1: Functionalization of Amine-Terminated Polymer with this compound
This protocol describes the modification of a generic amine-terminated polymer (e.g., 4-arm PEG-Amine) to introduce azide functional groups.
Materials:
-
Amine-terminated polymer (e.g., 4-arm PEG-NH2, 10 kDa)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5. Avoid buffers with primary amines like Tris.[14][15]
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the amine-terminated polymer in the reaction buffer to a final concentration of 5-10% (w/v).
-
Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO.[15]
-
Add the dissolved NHS ester solution to the polymer solution. A 5 to 10-fold molar excess of the NHS ester per amine group is recommended to ensure high functionalization efficiency.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted crosslinker and byproducts.
-
Freeze the purified polymer solution and lyophilize to obtain the azide-functionalized polymer as a white, fluffy powder.
-
Characterization (Optional but Recommended): Confirm successful azide incorporation using FT-IR spectroscopy (azide peak ~2100 cm⁻¹) or ¹H NMR.[16] MALDI-TOF mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the azide linker.
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by mixing the azide-functionalized polymer with a DBCO-functionalized polymer.
Materials:
-
Lyophilized Azide-functionalized polymer (from Protocol 1)
-
Lyophilized DBCO-functionalized polymer (e.g., 4-arm PEG-DBCO, 10 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare separate stock solutions of the azide-functionalized polymer and the DBCO-functionalized polymer in PBS. For example, prepare 10% (w/v) solutions of each.
-
To form the hydrogel, mix the two polymer solutions in a 1:1 stoichiometric ratio of azide to DBCO groups. For example, mix equal volumes of the 10% stock solutions.
-
Vortex or pipette vigorously for 5-10 seconds to ensure homogeneous mixing.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur rapidly, typically within seconds to a few minutes.[7][8][9] The gel point can be determined by inverting the vial and observing the cessation of flow.
For Cell Encapsulation:
-
Resuspend the desired cells in the azide-functionalized polymer solution at the target cell density.
-
Add the DBCO-functionalized polymer solution to the cell suspension.
-
Gently but quickly mix by pipetting up and down. Avoid generating bubbles.
-
Immediately transfer the solution to the desired culture vessel (e.g., a multi-well plate) and allow it to gel at 37°C in a cell culture incubator.
-
After gelation is complete, add cell culture medium. Studies show high cell viability (>95%) post-encapsulation using this method.[17]
Quantitative Data Summary
The properties of SPAAC-crosslinked hydrogels are highly tunable. The following tables summarize representative data from literature for PEG-based systems.
Table 1: Gelation Time and Mechanical Properties
| Polymer Concentration (% w/v) | Young's Modulus (kPa) | Gelation Time (seconds) | Reference |
|---|---|---|---|
| 1.31 - 2.05 | 1 - 18 | 10 - 60 | [8][9] |
| 5 | Approx. 1.5 | < 300 | [5][7] |
| 10 | Approx. 4.6 | < 120 |[10] |
Table 2: Swelling and Degradation Properties
| Polymer System | Swelling Ratio (Mass) | Degradation Time (in PBS, pH 7.4) | Reference |
|---|---|---|---|
| PEG-Azide + PEG-DBCO | 45 - 76 | 1 - 35 days | [8][9] |
| HA-Cyclooctyne + PEG-Azide | - | Slow degradation |[13][18] |
Visualizations
Experimental Workflow
Caption: Workflow for hydrogel synthesis using Azide-C3-NHS ester.
Chemical Reactions
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcmarot.com [jcmarot.com]
- 5. 生体直交型クリック反応による汎用性の高い細胞培養足場の作製 [sigmaaldrich.com]
- 6. Bio-Orthogonally Crosslinked, Engineered Protein Hydrogels with Tunable Mechanics and Biochemistry for Cell Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Molecular Dynamics of Functional Azide-Containing Acrylic Films [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. daneshyari.com [daneshyari.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Azide-C3-NHCO-C3-NHS Ester Reactions
Welcome to the technical support center for troubleshooting low yield in reactions involving Azide-C3-NHCO-C3-NHS esters. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation experiments.
Troubleshooting Workflow
The following diagram provides a logical workflow to identify the source of low reaction yield.
Caption: A high-level workflow for troubleshooting low yield in a two-step bioconjugation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into two parts, addressing potential issues in each of the sequential reactions: the NHS ester-amine coupling and the subsequent azide reaction.
Part 1: Troubleshooting the NHS Ester-Amine Coupling Reaction
Q1: My labeling efficiency with the Azide-C3-NHCO-C3-NHS ester is very low. What are the most common causes?
A1: Low efficiency in the NHS ester-amine coupling step is a frequent issue and can often be attributed to one of the following factors: reaction conditions, reagent quality, or buffer composition.
-
Reaction Conditions: The reaction between an NHS ester and a primary amine is highly dependent on pH, temperature, and reactant concentrations.[1]
-
Reagent Quality: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.[1] The purity of your biomolecule is also crucial.
-
Buffer Selection: The use of buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, leading to significantly lower yields.[1]
Q2: How does pH affect the NHS ester reaction, and what is the optimal range?
A2: The pH is a critical parameter. The optimal pH for NHS ester coupling is a compromise between maximizing the availability of reactive amines and minimizing the hydrolysis of the NHS ester.[2]
-
Low pH (<7.0): Primary amines on your biomolecule (e.g., lysine residues) will be protonated (-NH3+), making them non-nucleophilic and thus unreactive.[2]
-
Optimal pH (7.2-8.5): This range provides a good balance where a sufficient concentration of primary amines are deprotonated and reactive (-NH2), while the rate of NHS ester hydrolysis is manageable.[1]
-
High pH (>8.5): While the concentration of reactive amines increases, the rate of NHS ester hydrolysis becomes significantly faster, which is a competing reaction that reduces the amount of active ester available to react with your biomolecule.[2][3]
Q3: I suspect my NHS ester has degraded. How can I check its activity and prevent this?
A3: NHS esters are susceptible to hydrolysis. To ensure your reagent is active:
-
Storage and Handling: Always store the NHS ester in a desiccator at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvent Choice: Many NHS esters are not water-soluble and should be dissolved in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1] Do not store NHS esters in aqueous solutions.[1]
-
Fresh Reagents: Use a fresh vial of the NHS ester if you suspect degradation.
A simple protocol to test the activity of your NHS ester is provided in the "Experimental Protocols" section below.
Q4: Can other functional groups on my protein react with the NHS ester?
A4: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic groups can occur, particularly under certain conditions. These include:
-
Hydroxyl groups on serine, threonine, and tyrosine residues.[4]
-
The sulfhydryl group on cysteine.[4]
-
The guanidinium group of arginine.[4]
These side reactions are generally less efficient than the reaction with primary amines and can often be minimized by optimizing the reaction pH and stoichiometry.
Part 2: Troubleshooting the Azide Reaction (e.g., Azide-Alkyne Cycloaddition)
Q5: After successfully labeling my biomolecule with the azide linker, the subsequent click chemistry reaction (CuAAC) has a low yield. What could be the problem?
A5: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions often stem from issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5][6] It is crucial to use a reducing agent, such as sodium ascorbate, to maintain the copper in its active Cu(I) state.[7]
-
Poor Reagent Quality: The alkyne-containing molecule may have degraded. Ensure its purity and integrity.
-
Ligand Issues: Copper-stabilizing ligands are often used to protect the catalyst from oxidation and can accelerate the reaction.[6] The absence or incorrect choice of a ligand can lead to poor yields.
-
Side Reactions: A common side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling), which consumes your alkyne starting material.[5] This can be minimized by maintaining anaerobic conditions and using an adequate amount of reducing agent.
Q6: Are there any concerns about the stability of the azide group on my biomolecule?
A6: Organic azides are generally stable under common bioconjugation conditions. However, they can be sensitive to certain conditions:
-
Reducing Agents: Strong reducing agents can reduce the azide to an amine. Be mindful of any reducing agents present in your buffers or purification steps.
-
Storage: Store your azide-modified biomolecule at appropriate temperatures (typically 4°C for short-term and -20°C or -80°C for long-term storage) and in buffers free of interfering substances.
-
Safety: While the azide linker in this context is part of a larger, more stable molecule, it's good practice to be aware that low molecular weight organic azides can be explosive.[8][9]
Q7: How can I purify my final conjugate and remove unreacted materials and catalyst?
A7: Proper purification is key to obtaining a high-purity final product.
-
Removal of Small Molecules: For biomolecules like proteins and oligonucleotides, size-based purification methods are effective. These include dialysis, desalting columns (e.g., Sephadex G25), and size-exclusion chromatography (SEC).[10][11]
-
Copper Removal: Residual copper catalyst from a CuAAC reaction can be toxic to cells and interfere with downstream applications. It can be removed by washing with a chelating agent like EDTA or by using a chelating resin.[5]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your reactions.
Table 1: NHS Ester-Amine Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[1][12] |
| Temperature | 4°C to Room Temperature | Lower temperatures minimize hydrolysis but may require longer reaction times.[1] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C.[13][14] |
| Molar Excess of NHS Ester | 5- to 20-fold | Highly dependent on the concentration of the biomolecule. |
| Biomolecule Concentration | > 2 mg/mL | Higher concentrations favor the desired reaction over hydrolysis.[1] |
Table 2: Half-life of NHS Ester Hydrolysis at Room Temperature
| pH | Approximate Half-life | Reference |
| 7.0 | 4-5 hours (at 0°C) | [3][13] |
| 8.0 | 210 minutes | [15][16] |
| 8.5 | 180 minutes | [15][16] |
| 8.6 | 10 minutes (at 4°C) | [3][13] |
| 9.0 | 125 minutes | [15][16] |
Table 3: Typical CuAAC Reaction Parameters
| Component | Typical Concentration/Ratio | Notes |
| Copper(II) Sulfate | 1-5 mol% | Precursor to the active Cu(I) catalyst.[5] |
| Sodium Ascorbate | 5-10 mol% (3- to 10-fold excess over Cu) | Reducing agent to generate and maintain Cu(I).[5][7] |
| Copper-stabilizing Ligand | 5x excess over Copper | e.g., THPTA, TBTA. Improves reaction rate and protects biomolecules. |
| Solvent | Aqueous buffer / co-solvent (e.g., DMSO, t-BuOH) | The reaction is often accelerated in water.[17] |
Experimental Protocols
Protocol 1: Testing the Activity of an NHS Ester
This protocol uses a simple primary amine-containing molecule (e.g., glycine) and a colorimetric assay to qualitatively assess the reactivity of your NHS ester.
-
Prepare Solutions:
-
100 mM Glycine solution in 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
10 mg/mL solution of your this compound in dry DMSO.
-
-
Reaction:
-
In a microcentrifuge tube, mix 100 µL of the glycine solution with 5 µL of the NHS ester solution.
-
Incubate at room temperature for 30 minutes.
-
-
Analysis (TLC):
-
Spot the reaction mixture, the NHS ester solution, and the glycine solution on a silica TLC plate.
-
Elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).
-
Visualize the spots using a ninhydrin stain. A disappearance or significant reduction in the intensity of the glycine spot in the reaction mixture indicates a reactive NHS ester.
-
Protocol 2: General Procedure for NHS Ester Labeling of a Protein
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at pH 7.2-8.5. A concentration of 2-5 mg/mL is recommended.
-
Prepare NHS Ester: Immediately before use, dissolve the this compound in dry DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Add the DMSO solution dropwise while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against PBS.
Protocol 3: General Procedure for a CuAAC "Click" Reaction
-
Prepare Stock Solutions:
-
Azide-labeled biomolecule in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule in water or DMSO.
-
100 mM Copper(II) Sulfate in water.
-
1 M Sodium Ascorbate in water (prepare fresh).
-
(Optional) 50 mM Copper-stabilizing ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-containing molecule (typically a 5- to 10-fold excess of the smaller molecule).
-
If using a ligand, add it to the Copper(II) Sulfate solution first, then add this mixture to the reaction tube. A final copper concentration of 1-2 mM is common.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation: Incubate at room temperature for 1-4 hours. The reaction can be performed in the dark to protect any light-sensitive molecules.
-
Purification: Purify the final conjugate using an appropriate method (e.g., SEC, dialysis with an EDTA-containing buffer) to remove the copper catalyst and excess reagents.
Visualizations
Caption: Reaction scheme for NHS ester coupling with a primary amine.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium azide removal protocol | Abcam [abcam.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. Click Chemistry [organic-chemistry.org]
How to prevent hydrolysis of Azide-C3-NHCO-C3-NHS ester
Welcome to the technical support center for Azide-C3-NHCO-C3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this valuable crosslinking reagent. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of the N-hydroxysuccinimide (NHS) ester group is a primary cause of inactivation, leading to low conjugation yields. The NHS ester reacts with water, converting it into a non-reactive carboxylic acid. This guide will help you identify and resolve common issues that promote hydrolysis.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed NHS Ester Reagent: The reagent was exposed to moisture during storage or handling. | Store the solid this compound at -20°C in a desiccated, airtight container.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][4] |
| Inappropriate Buffer pH: The reaction pH is too high or too low. | The optimal pH for NHS ester reactions is between 7.2 and 8.5.[5][6] For many applications, a pH of 8.3-8.5 is ideal.[7][8] At lower pH, the target amine is protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.[6][9] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the target molecule for reaction with the NHS ester. | Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers.[4][5][6] | |
| Aqueous Stock Solution: The NHS ester was pre-dissolved in an aqueous buffer and stored. | Prepare stock solutions of this compound in an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4][10] Do not prepare and store aqueous stock solutions.[4] | |
| Inconsistent Results Between Experiments | Variability in Reagent Handling: Inconsistent exposure to moisture or ambient air. | Develop a standardized protocol for handling the NHS ester. Aliquot the solid reagent upon receipt to minimize repeated opening of the main stock.[3] |
| Inconsistent Reaction Time: The duration of the reaction varies. | Standardize the incubation time for your conjugation reaction. Keep in mind that lower temperatures will slow down both the conjugation and hydrolysis reactions.[5] | |
| Precipitation of the Reagent in the Reaction Mixture | Low Aqueous Solubility: The this compound may have limited solubility in your aqueous reaction buffer. | First, dissolve the NHS ester in a minimal amount of high-quality, amine-free DMF or DMSO.[7][10] Then, add this solution to your aqueous reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid potential effects on protein structure.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[5][6] A pH of 8.3-8.5 is often recommended for efficient conjugation.[7][8] This is because at a lower pH, the primary amine is protonated and therefore unreactive.[6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction.[6][9]
Q2: Which buffers should I use for my conjugation reaction?
A2: It is crucial to use buffers that do not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.[5][6] A commonly used and effective buffer is 0.1 M sodium bicarbonate at pH 8.3.[7][8]
Q3: Can I use Tris buffer for my experiment?
A3: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4][5] These molecules will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation yields.
Q4: How should I store the solid this compound?
A4: The solid reagent is sensitive to moisture and should be stored at -20°C in a desiccator or a container with a desiccant to keep it dry.[1][2]
Q5: How should I prepare and store stock solutions of this compound?
A5: Stock solutions should be prepared immediately before use in an anhydrous, amine-free organic solvent such as DMSO or DMF.[4][10] It is not recommended to store NHS esters in solution for extended periods.[4] If you must store a stock solution, keep it at -20°C or -80°C in small, single-use aliquots to prevent moisture contamination from repeated freeze-thaw cycles.[3][12] A solution in dry DMF can be stored at -20°C for 1-2 months.[7][8]
Q6: What is the half-life of an NHS ester in aqueous solution?
A6: The half-life of an NHS ester is highly dependent on the pH of the solution. As the pH increases, the half-life decreases. For example, a typical NHS ester has a half-life of 4-5 hours at pH 7 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[5]
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 7.0 | 25 | ~7 hours[13] |
| 8.0 | 25 | ~1 hour[14] |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | 25 | Minutes[13] |
Note: These are general values for NHS esters and should be used as a guideline. The exact stability of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol outlines the basic steps for conjugating this compound to a protein containing primary amines.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[7][8] Alternatively, 0.1 M phosphate buffer at the same pH can be used.[8]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[7][8] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[4]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[10]
-
Reaction: Add the dissolved NHS ester solution to the protein solution. The molar excess of the NHS ester will depend on the protein and the desired degree of labeling and may require optimization. A common starting point is a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.[7][8]
-
Purification: Remove the excess, unreacted NHS ester and byproducts (such as N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.[7][8]
Protocol 2: Storage and Handling of this compound
Proper storage and handling are critical to prevent hydrolysis and maintain the reactivity of the NHS ester.
-
Storage of Solid Reagent: Upon receipt, store the vial of solid this compound at -20°C in a desiccated container.[1][2] For long-term storage, consider placing the vial inside a larger sealed container with a desiccant.
-
Equilibration: Before opening the vial, allow it to warm to room temperature for at least 15-20 minutes.[3][4] This prevents atmospheric moisture from condensing inside the cold vial.
-
Aliquoting: For frequent use, it is recommended to aliquot the solid reagent into smaller, single-use vials upon first opening. This minimizes the exposure of the entire stock to ambient moisture.
-
Preparation of Stock Solutions: Prepare stock solutions in anhydrous, amine-free grade DMSO or DMF immediately prior to use.[10] Use a dry syringe to handle the anhydrous solvent.
-
Storage of Stock Solutions: While not generally recommended, if a stock solution must be stored, dispense it into small, single-use aliquots in tightly sealed vials and store at -20°C or -80°C.[3][12] Before use, allow the aliquot to thaw completely and reach room temperature before opening.
Visualizations
Caption: Workflow for preventing hydrolysis during NHS ester conjugation.
Caption: Competing reactions of an NHS ester: aminolysis versus hydrolysis.
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Optimizing buffer conditions for Azide-C3-NHCO-C3-NHS ester conjugation
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize buffer conditions for conjugating Azide-C3-NHCO-C3-NHS ester to primary amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for this conjugation?
This conjugation uses an N-hydroxysuccinimide (NHS) ester to form a stable amide bond with a primary amine (-NH2) on a target molecule, such as a protein or antibody.[1][2] The azide group is preserved for subsequent bioorthogonal "click chemistry" reactions.[1] The NHS ester is an amine-reactive compound that couples efficiently under specific buffer conditions.[3]
Q2: What is the most critical parameter for optimizing this conjugation?
The pH of the reaction buffer is the most critical parameter.[4] It represents a trade-off between two competing reactions:
-
Amine Reactivity: The target primary amine must be deprotonated (nucleophilic) to react with the NHS ester. This is favored at a slightly alkaline pH.[5]
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis (reaction with water), which renders it inactive. The rate of hydrolysis increases significantly at higher pH.[5][6]
An optimal pH maximizes amine reactivity while minimizing hydrolysis.[5]
Q3: What is the optimal pH range for the conjugation reaction?
The recommended pH range is typically between 7.2 and 8.5 .[7] A pH of 8.3-8.5 is often cited as optimal for balancing the reaction kinetics.[4][8] Within this range, the primary amines are sufficiently deprotonated for efficient reaction, while the rate of NHS ester hydrolysis is still manageable.[5][7]
Q4: Which buffers should I use, and which should I avoid?
-
Recommended Buffers: Use non-amine-containing buffers. Common choices include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[3][9]
-
Buffers to Avoid: Crucially, avoid buffers containing primary amines , such as Tris (Tris-HCl) or glycine.[3][10] These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[7]
Q5: How should I prepare and store the this compound?
NHS esters are moisture-sensitive.[3][9] To prevent premature hydrolysis, always allow the reagent vial to equilibrate to room temperature before opening.[3][9] Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4]
Q6: What molar ratio of NHS ester to my target molecule should I use?
The optimal molar excess of the NHS ester depends on the concentration of your target molecule.
-
For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point.[3]
-
For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required to drive the reaction forward and outcompete hydrolysis.[3][9]
Q7: How do I stop (quench) the reaction?
The reaction can be stopped by adding a buffer containing primary amines to consume any remaining active NHS ester.[7] Common quenching agents include Tris, glycine, or lysine at a final concentration of 20-100 mM.[3][6] After quenching, the excess, unreacted reagent should be removed via desalting, dialysis, or size-exclusion chromatography.[3][10]
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [7][11] |
| 8.0 | 4°C | ~1 hour | [6] |
| 8.6 | 4°C | 10 minutes | [6][7][11] |
Table 2: Recommended Buffer Conditions & Components
This table provides a summary of recommended starting conditions for the conjugation reaction.
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Optimal balance between amine acylation and ester hydrolysis. A pH of 8.3-8.5 is often ideal. | [4][7][12] |
| Buffer Type | Phosphate, Borate, Carbonate, HEPES | Must be free of primary amines. | [3][9] |
| Molar Excess (Ester:Protein) | 10x to 50x | Use higher excess for dilute protein solutions. | [3] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C can be used to slow hydrolysis for sensitive molecules. | [3][7] |
| Reaction Time | 30 minutes - 4 hours | Monitor progress; longer times may not improve yield due to hydrolysis. | [7][10] |
| Quenching Agent | 20-100 mM Tris or Glycine | Add after desired reaction time to stop the reaction. | [3][13] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol outlines the fundamental steps for conjugating the this compound to a primary amine-containing protein.
-
Buffer Preparation: Prepare your protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). If your protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[10]
-
NHS Ester Stock Preparation: Equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO. This solution should be made fresh immediately before use.
-
Reaction Setup:
-
Adjust the protein solution to the desired concentration (e.g., 2-5 mg/mL).
-
Add the calculated volume of the 10 mM NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Add the DMSO solution slowly while gently vortexing to prevent protein precipitation.[14]
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][7]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[3]
-
Purification: Remove the unreacted NHS ester, the NHS byproduct, and quenching reagent from the final conjugate using a desalting column, size-exclusion chromatography, or dialysis.[10]
Mandatory Visualization
Chemical Reaction Pathway
The following diagram illustrates the primary conjugation reaction between the NHS ester and a target amine, as well as the competing hydrolysis side-reaction.
Caption: NHS ester reaction pathways: desired conjugation vs. competing hydrolysis.
Experimental Workflow
This diagram outlines the logical flow of a typical conjugation experiment from preparation to final product.
Caption: Step-by-step workflow for this compound conjugation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Conjugation Yield | 1. Inactive NHS Ester: Reagent was hydrolyzed due to improper storage or handling (exposure to moisture). | 1. Use a fresh vial of the NHS ester. Always equilibrate the vial to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | [3][9][10] |
| 2. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that competed with the target molecule. | 2. Perform a buffer exchange on your target molecule into an amine-free buffer like PBS, HEPES, or Borate buffer at the correct pH. | [3][7][10] | |
| 3. Suboptimal pH: The buffer pH is too low (<7.0), leaving the target amines protonated and non-reactive. | 3. Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5. | [4][5] | |
| 4. Insufficient Molar Excess: The ratio of NHS ester to the target molecule is too low, especially in dilute solutions where hydrolysis is more significant. | 4. Increase the molar excess of the NHS ester. For dilute samples (<5mg/mL), try a 20- to 50-fold excess. | [3] | |
| Precipitation During Reaction | 1. High Concentration of Organic Solvent: Adding a large volume of DMSO/DMF stock at once caused the protein to precipitate. | 1. Add the NHS ester stock solution dropwise to the protein solution while gently stirring or vortexing. Keep the final DMSO/DMF concentration below 10% if possible. | [14] |
| 2. Change in Protein Solubility: Modification of the protein has altered its solubility properties in the current buffer. | 2. Try reducing the molar excess of the NHS ester to achieve a lower degree of labeling. Screen alternative amine-free buffers. | [15] | |
| High Background / Non-specific Binding | 1. Inefficient Quenching/Purification: Excess, unreacted NHS ester remains in the final sample. | 1. Ensure the quenching step is performed correctly with a sufficient concentration of quenching agent (e.g., 50-100 mM Tris). Ensure the purification method (e.g., desalting column) is adequate to remove small molecules. | [3][10] |
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. NHS-C3-Azide, 5 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - France [carlroth.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Reducing non-specific binding with Azide-C3-NHCO-C3-NHS ester
Welcome to the technical support center for Azide-C3-NHCO-C3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hetero-bifunctional crosslinking reagent. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a spacer arm.[1][2][3] The NHS ester reacts efficiently with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds.[4][5][6] The azide group is used in "click chemistry," a highly efficient and specific reaction, typically with an alkyne-containing molecule to form a stable triazole linkage.[7][8][9] This dual functionality allows for the sequential and controlled conjugation of two different molecules.
Q2: What are the main sources of non-specific binding when using this linker?
A2: Non-specific binding can arise from several factors:
-
Hydrolysis of the NHS ester: In aqueous solutions, the NHS ester can hydrolyze, creating a carboxyl group. This negatively charged group can lead to non-specific electrostatic interactions with proteins or other surfaces.[10][11]
-
Hydrophobic and Ionic Interactions: The linker molecule itself or the attached label might physically adsorb to surfaces or proteins without forming a covalent bond.[10][11]
-
Excess Labeling: Over-modification of a protein can alter its physicochemical properties, potentially leading to aggregation and increased non-specific interactions.[10]
-
Inadequate Blocking: If the surface in an assay (e.g., a microplate well) is not sufficiently blocked, the azide-modified molecule can bind non-specifically.[10][12]
-
Contaminants: The presence of aggregates of the modified protein or other impurities can result in high background signals.[10]
Q3: How does pH affect the reaction with the NHS ester?
A3: The pH of the reaction buffer is critical for a successful conjugation. NHS esters react with primary amines in their deprotonated form.[13] The optimal pH range for the NHS ester-amine reaction is typically between 7.2 and 8.5.[6][14] Below this range, the primary amines are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation efficiency.[6][13]
Q4: What is "click chemistry" and what is the role of the azide group?
A4: Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible.[7] The most common type of click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide and an alkyne react to form a stable triazole ring.[8][9] The azide group on the this compound serves as one of the reaction partners in this powerful ligation chemistry, allowing for the specific attachment of a second molecule that has been functionalized with an alkyne. Strain-promoted azide-alkyne cycloaddition (SPAAC) is another form of click chemistry that does not require a copper catalyst and is often used in living systems.[7][15]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
High background is a common problem that can obscure your results. This guide provides a systematic approach to troubleshooting this issue.
| Possible Cause | Recommended Solution | Expected Outcome |
| Hydrolysis of NHS Ester | Perform the NHS ester reaction at a pH between 7.2 and 8.0 to balance reactivity and stability.[16] Prepare the NHS ester solution immediately before use.[11] | Reduced non-specific binding from the hydrolyzed, negatively charged linker. |
| Inadequate Blocking | Use a suitable blocking agent such as 1-5% Bovine Serum Albumin (BSA) or non-fat milk in your assay buffers.[10][12] Optimize blocking time and temperature (e.g., 1 hour at 37°C or overnight at 4°C).[10] | A significant decrease in background signal due to the blocking of non-specific binding sites. |
| Excess Reagent | Optimize the molar ratio of the this compound to your target molecule. A 5- to 20-fold molar excess is a common starting point.[10][11] Ensure the removal of unreacted linker after the first conjugation step through dialysis or size-exclusion chromatography.[11] | Lower background by reducing the amount of unbound, reactive molecules. |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines, such as Tris, during the NHS ester reaction as they will compete with your target molecule.[6][17] Use phosphate-buffered saline (PBS), HEPES, or borate buffers.[6] | Increased conjugation efficiency and reduced non-specific reactions. |
| Suboptimal Washing | Increase the number and duration of washing steps in your protocol.[10][12] Consider adding a non-ionic detergent like 0.05% Tween 20 to your wash buffer to reduce hydrophobic interactions.[10] | Cleaner results with a better signal-to-noise ratio. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with one of the conjugation steps.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inactive NHS Ester | NHS esters are moisture-sensitive.[16] Store the reagent desiccated at -20°C.[1][2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[18][19] Use freshly prepared solutions. | Successful conjugation and a stronger signal. |
| Suboptimal Reaction Conditions | Ensure the pH of the NHS ester reaction is between 7.2 and 8.5.[6][14] For the click chemistry step (CuAAC), ensure all components (copper catalyst, reducing agent, and ligand) are fresh and at the correct concentrations.[12][20] | Improved reaction efficiency and a more robust signal. |
| Steric Hindrance | The reactive amine on your target molecule may be in a sterically hindered location. The spacer arm of the linker is designed to mitigate this, but it can still be an issue.[][22] Consider using a linker with a longer spacer arm if the problem persists.[23] | Increased accessibility of the reactive groups, leading to higher conjugation efficiency. |
| Presence of Interfering Substances | For the NHS ester reaction, ensure no primary amine-containing buffers are used.[6][17] For the CuAAC reaction, substances like thiols or other metal chelators can interfere with the copper catalyst.[20] Remove these substances by dialysis or buffer exchange before the reaction. | A more complete reaction and a stronger signal. |
| Low Reactant Concentrations | Both the NHS ester and click chemistry reactions are concentration-dependent.[20] If working with very dilute solutions, consider increasing the concentration of your reactants or extending the reaction time. | Higher reaction yield and an improved signal. |
Experimental Protocols
Protocol: Two-Step Labeling of a Protein for Surface Immobilization
This protocol describes the labeling of a protein with this compound, followed by immobilization onto an alkyne-functionalized surface via click chemistry.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Alkyne-functionalized surface (e.g., glass slide, microplate)
-
Click Chemistry Reagents:
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
Step 1: Labeling of Protein with this compound
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Mix gently.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[22]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted linker and by-products using a desalting column equilibrated with your desired buffer (e.g., PBS).[11]
Step 2: Immobilization of Azide-Labeled Protein onto an Alkyne-Functionalized Surface
-
Prepare Click Chemistry Reaction Mix: Prepare fresh solutions of copper sulfate, sodium ascorbate, and a ligand. A typical final concentration in the reaction is 100 µM copper sulfate, 5 mM sodium ascorbate, and 500 µM ligand.[12]
-
Immobilization Reaction: Add the azide-labeled protein to the alkyne-functionalized surface. Then, add the click chemistry reaction mix.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the surface extensively with the wash buffer to remove unbound protein and reaction components.
-
Blocking: Block any remaining non-specific binding sites on the surface by incubating with blocking buffer for 1 hour at room temperature.
-
Final Wash: Perform a final wash with the wash buffer. The surface is now ready for your downstream application.
Visualizations
Caption: Reaction mechanism of the NHS ester with a primary amine.
Caption: Experimental workflow for protein labeling and immobilization.
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. NHS-C3-Azide, 5 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 3. NHS-C3-Azide, 10 mg, CAS No. 943858-70-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. lumiprobe.com [lumiprobe.com]
Side reactions of Azide-C3-NHCO-C3-NHS ester and how to avoid them
Technical Support Center: Azide-C3-NHCO-C3-NHS Ester
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this bifunctional linker. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges and avoid common side reactions during your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
This reagent is a bifunctional crosslinker designed for a two-step conjugation process.[1]
-
Step 1 (Amine Acylation): The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (–NH₂), such as the side chain of lysine residues or the N-terminus of a protein.[2][] This reaction forms a stable, covalent amide bond.[4]
-
Step 2 (Bioorthogonal Ligation): The azide (–N₃) group is now attached to your molecule of interest. This azide can then be used in highly specific "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, to attach a second molecule containing an alkyne group.[1][5]
Q2: What is the most common side reaction, and how can I prevent it?
The most significant side reaction is the hydrolysis of the NHS ester . In the presence of water, the NHS ester can react with a water molecule instead of the target amine.[6] This cleaves the NHS group, leaving a non-reactive carboxyl group and rendering the linker unable to conjugate to your protein.[7]
Prevention Strategies:
-
Control pH: Perform the reaction in a buffer with a pH between 7.2 and 8.5.[8] While the reaction with amines is faster at higher pH, the rate of hydrolysis also increases dramatically. A pH of 8.3-8.5 is often a good compromise.[9]
-
Prepare Reagents Fresh: The this compound is sensitive to moisture.[6] Dissolve it in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before adding it to your aqueous reaction buffer.[4][9]
-
Avoid Delays: Once the NHS ester is added to the aqueous buffer, proceed with the reaction promptly to minimize the time it is exposed to water before reacting with the target amine.
Q3: My labeling efficiency is low. What are the possible causes?
Low labeling efficiency is a frequent issue that can stem from several factors:
-
NHS Ester Hydrolysis: As mentioned in Q2, this is the most common cause. If the reagent has been improperly stored or if the reaction conditions favor hydrolysis, the linker will be inactivated.[8]
-
Incorrect Buffer: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing efficiency.[2][8]
-
Suboptimal pH: If the pH is too low (below ~7.0), the primary amines on your protein will be protonated (–NH₃⁺), making them non-nucleophilic and unavailable to react with the NHS ester.[7]
-
Low Reactant Concentration: Reactions in dilute protein solutions can be inefficient, as hydrolysis of the NHS ester can become the dominant reaction.[2]
Q4: Can the azide group cause side reactions during the NHS ester coupling step?
The azide group is generally very stable and considered bioorthogonal, meaning it does not typically react with functional groups found in biological samples under standard NHS ester coupling conditions.[10][11] However, you should avoid the presence of strong reducing agents, such as DTT or TCEP, in your reaction buffer, as these can potentially reduce the azide group.
Q5: Besides primary amines, can the NHS ester react with other residues on a protein?
While NHS esters are highly selective for primary amines, some side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH.[12]
-
Tyrosine, Serine, and Threonine: The hydroxyl (–OH) groups on these residues can be acylated, but the resulting ester bonds are less stable than the amide bond formed with amines and can be hydrolyzed.[12][13]
-
Cysteine: The sulfhydryl (–SH) group of cysteine can also react, but this is less common and the resulting thioester bond is also susceptible to hydrolysis.[12]
These side reactions are generally less efficient than the primary reaction with amines. To minimize them, it's best to work within the recommended pH range of 7.2-8.5 and avoid unnecessarily high molar excess of the NHS ester reagent.[2]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | 1. Inactive NHS Ester: The reagent was hydrolyzed due to improper storage (exposure to moisture) or was dissolved in aqueous buffer too long before use. | • Always use fresh, high-quality anhydrous DMSO or DMF to prepare the stock solution.[9]• Prepare the stock solution immediately before use.• Allow the reagent vial to warm to room temperature before opening to prevent water condensation.[6] |
| 2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target.[2] | • Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at the desired pH.[8] | |
| 3. Incorrect pH: The pH is too low (<7.2), protonating the target amines, or too high (>9.0), causing rapid hydrolysis.[7][8] | • Carefully check the pH of your reaction buffer with a calibrated meter. Ensure it is within the optimal range of 7.2-8.5.[8] | |
| High Background / Non-Specific Binding | 1. Excess Unreacted Reagent: Insufficient quenching or purification after the reaction leaves hydrolyzed, unbound linker that can interact non-covalently with the protein. | • After the reaction, add a quenching buffer like 1 M Tris-HCl or glycine to a final concentration of 50-100 mM to consume any remaining active NHS ester.[7]• Purify the conjugate thoroughly using dialysis or a desalting column to remove all small-molecule byproducts.[7] |
| 2. Protein Aggregation: High concentrations of the organic solvent (DMSO/DMF) or improper reaction conditions can cause the protein to aggregate, trapping the linker. | • Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).• Perform a small-scale test reaction to check for signs of precipitation. | |
| Loss of Protein Activity | 1. Modification of Critical Residues: The NHS ester has reacted with lysine residues that are essential for the protein's biological function or binding site. | • Reduce the molar excess of the this compound used in the reaction to achieve a lower degree of labeling.• Try performing the reaction at a slightly lower pH (e.g., 7.2-7.5) to favor modification of the more reactive N-terminal amine over lysine residues.[14] |
Data Presentation & Protocols
Table 1: Effect of pH on NHS Ester Stability
The stability of an NHS ester in aqueous solution is highly dependent on the pH. The half-life is the time it takes for 50% of the active NHS ester to be hydrolyzed. As pH increases, the half-life decreases rapidly.
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours[2] |
| 8.0 | Room Temp | ~210 minutes[15] |
| 8.5 | Room Temp | ~180 minutes[15] |
| 8.6 | 4°C | 10 minutes[2] |
| 9.0 | Room Temp | ~125 minutes[15] |
Table 2: Recommended Reaction Buffers
Choose a buffer system that is free of primary amines to avoid competing reactions.
| Buffer | Recommended Concentration | pH Range |
| Phosphate Buffered Saline (PBS) | 1X (e.g., 100 mM Phosphate) | 7.2 - 7.5 |
| HEPES | 50 - 100 mM | 7.2 - 8.0 |
| Sodium Bicarbonate | 100 mM | 8.0 - 8.5[9] |
| Borate | 50 - 100 mM | 8.0 - 9.0 |
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline. Optimization, particularly the molar ratio of NHS ester to protein, is recommended for each specific application.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free reaction buffer.[7] If necessary, perform a buffer exchange.
-
Prepare NHS Ester Stock Solution: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Initiate Reaction: Add the desired molar excess (a starting point of 5- to 20-fold molar excess is common) of the NHS ester stock solution to the protein solution while gently mixing.[7]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[7] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[8]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[7]
-
Purify Conjugate: Remove excess, unreacted/hydrolyzed reagent and byproducts using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).[7]
Visual Guides
Reaction Pathways
Caption: Desired reaction vs. the primary side reaction (hydrolysis).
Troubleshooting Workflow
References
- 1. NHS-C3-Azide [baseclick.eu]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Efficient Copper-Catalyzed Click Reactions with Azide-C3-NHCO-C3-NHS Ester
Welcome to the technical support center for optimizing copper-catalyzed click reactions, with a specific focus on the use of Azide-C3-NHCO-C3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction efficiency.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not seeing any, or very little, of my desired product. What are the likely causes and how can I fix this?
-
Answer: Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]
-
Solution:
-
-
Poor Reagent Quality or Handling: The stability of the this compound is critical. The NHS ester moiety is highly susceptible to hydrolysis.
-
Solution:
-
Use fresh, high-quality reagents. Both EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C.[4]
-
Allow reagents to warm to room temperature before opening to prevent condensation.[4]
-
Prepare reagent solutions immediately before use.[4] Do not store NHS esters in aqueous solutions.[5]
-
If using organic solvents like DMSO or DMF to dissolve the NHS ester, ensure they are anhydrous.[5]
-
-
-
Suboptimal Reaction Conditions: The pH, temperature, and presence of interfering substances can significantly impact the reaction.
-
Solution:
-
pH: For the NHS ester reaction with a primary amine, the optimal pH range is 7.2-8.5.[5] For the click reaction itself, a pH range of 6.5-8.0 is generally compatible.[6][7]
-
Buffers: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the NHS ester.[5][6][7] Phosphate, carbonate, or HEPES buffers are recommended.[6][7]
-
Ligands: The use of a copper-stabilizing ligand, such as THPTA, is highly recommended to protect the copper from oxidation and precipitation, and to accelerate the reaction.[1][8][9] A ligand to copper ratio of 5:1 is often used.[8][10]
-
-
-
Issue 2: Protein Precipitation During or After Labeling
-
Question: My protein is precipitating out of solution after I add the labeling reagent or during the click reaction. What can I do?
-
Answer: Protein precipitation can be caused by several factors, including over-labeling, the hydrophobicity of the label, or changes in the solution environment.
-
Over-labeling: Introducing too many azide moieties onto your protein can alter its net charge and isoelectric point (pI), leading to decreased solubility.[5]
-
Hydrophobic Labels: If the alkyne-containing molecule you are clicking to the azide is very hydrophobic, this can cause the final conjugate to aggregate and precipitate.[5]
-
Solution: If possible, choose a more hydrophilic alkyne-modified molecule.
-
-
Reagent Concentration: High concentrations of some reagents, like EDC (if used for in situ activation), can sometimes lead to precipitation.[4]
-
Solution: If applicable, try reducing the concentration of the coupling reagents.
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I'm getting different results every time I run the reaction. How can I improve reproducibility?
-
Answer: Inconsistency often points to sensitivity to atmospheric oxygen or reagent degradation.
-
Oxygen Sensitivity: The copper-catalyzed click reaction is notoriously sensitive to oxygen.[6]
-
Solution: Consistently deoxygenate your buffers and solvents before each experiment. Capping the reaction tube to minimize oxygen exposure is a simple but effective measure.[8] For maximum reproducibility, perform the reaction in an inert atmosphere glovebox.
-
-
Reagent Stability: As mentioned, NHS esters and the reducing agent are prone to degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal buffer for a two-step reaction involving NHS ester labeling followed by a click reaction?
-
A1: For the initial NHS ester labeling of a primary amine-containing molecule (like a protein), a buffer with a pH between 7.2 and 8.5 is ideal.[5] Phosphate-buffered saline (PBS) is a common choice. It is critical to avoid buffers with primary amines like Tris.[5] For the subsequent copper-catalyzed click reaction, buffers like phosphate, carbonate, or HEPES within a pH range of 6.5-8.0 are compatible.[6][7]
-
-
Q2: Why is a ligand like THPTA necessary?
-
A2: A ligand like the water-soluble THPTA is crucial for several reasons. It stabilizes the active Cu(I) catalytic species, preventing its oxidation to inactive Cu(II) and disproportionation.[1][8] This protection also minimizes the generation of reactive oxygen species that can damage biomolecules.[6][7] Furthermore, the ligand accelerates the click reaction, which is particularly important when working with low concentrations of reactants.[8][9]
-
-
Q3: Can I use a copper(I) source directly instead of copper(II) sulfate and a reducing agent?
-
A3: Yes, you can use Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI).[1][6] However, Cu(I) is unstable in air and requires stringent air-free techniques, which can be challenging.[6][7] The in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is often more convenient and reliable for bioconjugation reactions.[1][7]
-
-
Q4: How can I monitor the progress of my click reaction?
-
A4: The method for monitoring the reaction depends on your specific molecules. If one of your reactants is fluorescent, you can monitor the change in fluorescence intensity.[6] Chromatographic methods like HPLC or TLC are also commonly used to track the disappearance of starting materials and the appearance of the product.[3] For proteins, you can often visualize the shift in molecular weight using SDS-PAGE.
-
Experimental Protocols
Protocol 1: Two-Step Labeling and Click Reaction
This protocol first involves the labeling of a primary amine-containing biomolecule with this compound, followed by the copper-catalyzed click reaction with an alkyne-containing molecule.
Step 1: Azide Labeling of Biomolecule
-
Prepare Biomolecule: Dissolve your amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Prepare Azide Reagent: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved azide reagent to your biomolecule solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Azide: Remove the unreacted azide reagent using a desalting column, dialysis, or size-exclusion chromatography.
Step 2: Copper-Catalyzed Click Reaction
-
Prepare Reagents:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.
-
Prepare a premixed solution of CuSO₄ and THPTA. A 1:5 molar ratio is common.[10]
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-containing molecule (a 2-fold excess of the alkyne is a good starting point).[10]
-
Initiate Reaction: Add the premixed CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[6][7]
-
Incubation: Gently mix and incubate the reaction for 1 hour at room temperature. Protect the reaction from light if you are using fluorescent molecules.
-
Purification: Purify the final conjugate using an appropriate method for your biomolecule, such as chromatography.
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical Bioconjugation Click Reaction
| Reagent | Typical Final Concentration | Molar Ratio (relative to Alkyne) | Reference(s) |
| Azide-Biomolecule | 10-100 µM | 1 | [6] |
| Alkyne-Molecule | 20-200 µM | ~2 | [10] |
| CuSO₄ | 50-250 µM | - | [10] |
| THPTA Ligand | 250-1250 µM | 5 (relative to CuSO₄) | [10] |
| Sodium Ascorbate | 2.5-5 mM | - | [1][10] |
| Aminoguanidine (optional) | 5 mM | - | [10] |
Note: These are starting recommendations and may require optimization for your specific system.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Product Yield | Inactive (oxidized) copper catalyst | Use fresh sodium ascorbate; degas solvents; run under inert atmosphere.[3] |
| Hydrolysis of NHS ester | Use fresh, dry reagents; prepare solutions immediately before use.[4][5] | |
| Incompatible buffer (e.g., Tris) | Use amine-free buffers like PBS, HEPES, or Carbonate.[5][6][7] | |
| Protein Precipitation | Over-labeling with azide | Reduce molar excess of this compound or shorten reaction time.[5] |
| Hydrophobicity of final conjugate | If possible, use a more hydrophilic alkyne-molecule.[5] | |
| Inconsistent Results | Oxygen sensitivity of the click reaction | Consistently degas all solutions and minimize air exposure.[8] |
| Degradation of reagents | Always use freshly prepared solutions of sodium ascorbate and NHS ester.[3][4] |
Visualizations
Caption: A diagram illustrating the two-step experimental workflow.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of Azide-C3-NHCO-C3-NHS Ester Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for Azide-C3-NHCO-C3-NHS ester conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenge is the moisture sensitivity of the N-hydroxysuccinimide (NHS) ester functional group.[1][2] The NHS ester can readily hydrolyze to the corresponding carboxylic acid, especially in the presence of water and at a pH above 7.[1][3][4] This hydrolysis results in a loss of reactivity towards primary amines and introduces an impurity that can be difficult to separate. Additionally, the azide group requires specific handling precautions due to its potential reactivity and toxicity.
Q2: What are the common impurities I should expect?
The most common impurities include:
-
Hydrolyzed NHS ester: The corresponding carboxylic acid of the parent molecule is the most prevalent impurity due to the reaction of the NHS ester with water.[5][6]
-
Unreacted starting materials: Residual azido-carboxylic acid and N-hydroxysuccinimide from the esterification reaction may be present.
-
Coupling agent byproducts: If carbodiimides like dicyclohexylcarbodiimide (DCC) are used for synthesis, byproducts such as dicyclohexylurea (DCU) can be a major impurity.[7][8][9][10] DCU is notoriously difficult to remove from nonpolar products due to its low solubility in many organic solvents.[9][10]
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a common method for monitoring purification.
-
Visualization: The this compound is often UV active, allowing for visualization under a UV lamp (254 nm).[11] For more specific visualization of the azide, a two-step staining process can be used where the azide is reduced to an amine and then stained with ninhydrin.[12] The hydrolyzed NHS ester will have a different retention factor (Rf) on the TLC plate, typically being more polar.
Q4: What are the recommended storage conditions for the purified product?
To prevent hydrolysis of the NHS ester, the purified this compound should be stored under desiccated conditions at -20°C or below.[13] It is advisable to store the product under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of purified product | Hydrolysis of NHS ester during purification: Exposure to water in solvents or on silica gel can lead to product loss. | Use anhydrous solvents for chromatography. If using silica gel chromatography, consider adding a small percentage of a non-nucleophilic base like triethylamine (TEA) to the eluent to neutralize the acidic silica surface. Perform purification steps at a lower temperature (4°C) to slow down hydrolysis.[1] |
| Product is not eluting from the silica gel column: The compound may be too polar for the chosen solvent system. | Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. A methanol/dichloromethane system can be used for more polar compounds.[1] | |
| Product decomposition on silica gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a non-nucleophilic base like triethylamine. Alternatively, use a different stationary phase such as neutral alumina. | |
| Co-elution of impurities with the product | Similar polarity of product and impurities: The hydrolyzed NHS ester or starting materials may have similar chromatographic behavior to the desired product. | Optimize the chromatography method. For HPLC, a shallower gradient may improve separation. For column chromatography, try a different solvent system. HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective alternative for separating polar compounds.[14][15] |
| Presence of dicyclohexylurea (DCU): If DCC was used as a coupling agent, DCU can be a persistent impurity. | Most of the DCU can be removed by filtration as it is poorly soluble in many organic solvents.[9][10] If it persists, changing the reaction solvent to one in which DCU is less soluble, like acetonitrile, can help.[16] | |
| Product appears pure by TLC but shows low reactivity in subsequent conjugation reactions | Hydrolysis of the NHS ester has occurred: The purified product may be the inactive carboxylic acid. | Confirm the identity of the purified product using analytical techniques like mass spectrometry or NMR. Assess the reactivity of the NHS ester using a qualitative test, such as reacting a small amount with a primary amine and monitoring the reaction by TLC or HPLC. |
Data Presentation
Table 1: Comparison of Purification Strategies for Azide-NHS Ester Linkers
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | >90% | 50-80% | Scalable, cost-effective. | Potential for hydrolysis on acidic silica.[1] |
| Reverse-Phase HPLC (RP-HPLC) | C18 | Acetonitrile/Water with 0.1% TFA or Formic Acid | >98% | 40-70% | High resolution and purity. | Acidic mobile phase can promote hydrolysis; removal of trifluoroacetic acid (TFA) can be challenging. |
| Normal-Phase HPLC | Silica, Cyano, or Amino | Hexane/Isopropanol or other non-polar/polar solvent mixtures | >95% | 50-75% | Good for separating isomers and compounds not suitable for RP-HPLC.[17] | Requires non-aqueous, volatile, and often flammable solvents. |
| Precipitation/Crystallization | N/A | Dichloromethane/Hexane or Ethyl Acetate/Hexane | Variable | Variable | Simple, can be effective for removing highly soluble or insoluble impurities. | May not be effective for removing impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Choose an appropriately sized silica gel column based on the amount of crude product.
-
Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC, visualizing with a UV lamp and/or an appropriate stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (e.g., <30°C) to prevent product degradation.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% Acetonitrile with 0.1% TFA).
-
-
Sample Preparation:
-
Dissolve the crude product in a suitable solvent, such as a small amount of acetonitrile or DMSO, and then dilute with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (e.g., from 5% to 95% Acetonitrile over 30 minutes).
-
Monitor the elution profile using a UV detector, typically at 254 nm or 260 nm.
-
-
Fraction Collection and Product Recovery:
-
Collect the fraction corresponding to the desired product peak.
-
Immediately neutralize the collected fraction if an acidic modifier like TFA was used to prevent hydrolysis.
-
Lyophilize (freeze-dry) the collected fraction to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for low yield in purification.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 15. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 16. Workup [chem.rochester.edu]
- 17. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
Addressing stability issues of Azide-C3-NHCO-C3-NHS ester in solution
Welcome to the technical support center for Azide-C3-NHCO-C3-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and optimizing the use of this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
The primary cause of instability for this compound in solution is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3] The NHS ester is highly susceptible to reaction with water, which cleaves the ester bond and renders the molecule incapable of reacting with primary amines.[3][4] This hydrolysis is a competing reaction to the desired conjugation with amine-containing biomolecules.[3][]
Q2: How does pH affect the stability of the NHS ester?
The rate of NHS ester hydrolysis is highly dependent on the pH of the solution.[4][6][7] As the pH increases, the rate of hydrolysis accelerates significantly.[4] While a slightly basic pH (7.2-8.5) is required to deprotonate primary amines for efficient conjugation, higher pH values will lead to rapid degradation of the NHS ester.[][8]
Q3: What is the recommended solvent for dissolving this compound?
It is highly recommended to first dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6][9][10] This stock solution should then be added to your aqueous reaction buffer. It is critical to use high-quality, amine-free DMF, as impurities can react with the NHS ester.[6]
Q4: Can I prepare a stock solution of this compound for later use?
Stock solutions in anhydrous DMSO or DMF can be stored for a limited time (e.g., 1-2 months at -20°C).[6][7][11] However, for optimal reactivity, it is always best to prepare the stock solution fresh for each experiment.[9][12] Aqueous solutions of the NHS ester are not stable and should be used immediately after preparation.[6]
Q5: Are there any buffer components I should avoid in my conjugation reaction?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][9] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[9] Buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate at a pH of 7.2-8.5 are recommended.[13][14]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
If you are experiencing poor conjugation efficiency, it is often due to the degradation of the NHS ester. Follow these troubleshooting steps to identify and resolve the issue.
Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: High Background or Non-Specific Binding
High background can be caused by unbound, hydrolyzed linker.
-
Cause: The hydrolyzed this compound (now a carboxylic acid) can interact non-covalently with your protein or other surfaces.[3]
-
Solution: Ensure efficient removal of excess reagent and byproducts after the reaction. Use size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration appropriate for your biomolecule.[4][6]
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters under various conditions. While this data is for general NHS esters, it provides a strong indication of the expected stability for this compound.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [13][15][16] |
| 8.0 | Room Temperature | ~3.5 hours | [4] |
| 8.5 | Room Temperature | ~3 hours | [4] |
| 8.6 | 4 | 10 minutes | [13][16][17] |
| 9.0 | Room Temperature | ~2 hours | [4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein.
Caption: Experimental workflow for protein conjugation.
Protocol 2: Assessing the Reactivity of this compound
If you suspect your NHS ester has degraded, you can perform this quality control experiment to assess its reactivity. The principle is to measure the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis, which absorbs light at ~260 nm.[1][2][13]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer. If not soluble, first dissolve in a small amount of DMSO (e.g., 50 µL) and then bring the volume to 2 mL with buffer.
-
Prepare a blank: Use the same buffer (and DMSO if used) as a blank.
-
Initial Absorbance: Measure the absorbance of the NHS ester solution at 260 nm (A_initial). This reading should be low if the ester is largely intact.
-
Induce Hydrolysis: To 1 mL of your NHS ester solution, add 50 µL of 0.5 N NaOH. Vortex briefly.
-
Final Absorbance: Immediately measure the absorbance at 260 nm (A_final). This reading measures the total amount of NHS released upon complete hydrolysis.
-
Interpretation: A significantly higher A_final compared to A_initial indicates that the NHS ester was active. If A_initial is close to A_final, the reagent has likely already hydrolyzed.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Minimizing background signal in experiments using Azide-C3-NHCO-C3-NHS ester
Welcome to the technical support center for Azide-C3-NHCO-C3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize background signal and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group. The NHS ester reacts with primary amines (-NH₂) on proteins and other biomolecules to form a stable amide bond.[1] The azide group can then be used for "click chemistry," a highly specific reaction with an alkyne-containing molecule to form a stable triazole linkage. This allows for the precise attachment of molecules like fluorescent dyes, biotin, or drugs to your protein of interest.
Q2: What are the main sources of high background signal when using this linker?
High background signal can arise from several factors:
-
Hydrolysis of the NHS ester: The NHS ester can react with water, becoming non-reactive with amines. This hydrolyzed linker can then bind non-specifically to your protein or other surfaces.[1]
-
Excess unreacted linker: Insufficient removal of the this compound after the initial labeling step can lead to its non-specific binding in subsequent steps.
-
Non-specific binding of the azide or linker: The azide group or the C3-NHCO-C3 spacer itself might interact non-specifically with cellular components or surfaces, especially in imaging applications.[2]
-
Issues with the click chemistry step: Impurities in the click chemistry reagents or suboptimal reaction conditions can lead to non-specific labeling.
Q3: How can I minimize the hydrolysis of the NHS ester?
Hydrolysis is a competing reaction to the desired amination. To minimize it:
-
Control the pH: The rate of hydrolysis increases significantly with higher pH. The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5.[1][3]
-
Work quickly and at low temperatures: Prepare your NHS ester solution immediately before use. Performing the reaction at 4°C can slow down the hydrolysis rate, though it may require a longer incubation time.[4]
-
Use anhydrous solvents: Dissolve the this compound in an anhydrous solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[3] Ensure the solvent is of high quality and free of amine contaminants.[3]
Q4: Is it necessary to quench the NHS ester reaction? What should I use?
Yes, quenching the reaction is a critical step to stop the labeling process and prevent the unreacted NHS ester from causing background signal in downstream applications. Common quenching agents include buffers containing primary amines such as Tris or glycine.
| Quenching Agent | Recommended Final Concentration | Incubation Time |
| Tris Buffer | 20-100 mM | 15-30 minutes at room temperature |
| Glycine | 20-100 mM | 15-30 minutes at room temperature |
| Hydroxylamine | 10-50 mM | 15-30 minutes at room temperature |
Q5: How do I remove the unreacted/hydrolyzed linker and quenching agent?
After quenching, it is essential to purify your labeled protein. Common methods include:
-
Size-exclusion chromatography (e.g., desalting columns): This is a quick and effective way to separate the larger labeled protein from the smaller unreacted linker, hydrolyzed linker, and quenching agent.
-
Dialysis: This method is also effective but requires longer incubation times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background in All Wells/Samples | 1. Incomplete quenching of NHS ester: Unreacted linker is still active. 2. Insufficient purification: Excess unreacted or hydrolyzed linker remains. 3. Suboptimal blocking: Non-specific binding sites on surfaces are not adequately blocked. | 1. Ensure quenching agent is added at the recommended concentration and incubated for the appropriate time. 2. Use a desalting column or perform thorough dialysis after the quenching step. 3. Optimize your blocking protocol by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the incubation time. |
| High Background in Negative Controls | 1. Non-specific binding of the azide-linker: The linker itself may be "sticky". 2. Contamination of reagents: Buffers or other reagents may be contaminated. | 1. Increase the stringency of your wash steps (e.g., increase the number of washes, add a mild detergent like Tween-20 to your wash buffer). 2. Use fresh, high-quality reagents and filter-sterilize your buffers. |
| Low Signal/Poor Labeling Efficiency | 1. Hydrolyzed NHS ester: The linker was no longer reactive when added to the protein. 2. Suboptimal reaction pH: The pH of the reaction buffer was too low, leading to protonated (unreactive) amines on the protein. 3. Presence of competing amines: The protein solution contained buffers with primary amines (e.g., Tris). | 1. Prepare the NHS ester solution immediately before use in an anhydrous solvent. Store the solid reagent in a desiccator at -20°C. 2. Ensure the reaction buffer is at a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal.[3] 3. Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, bicarbonate) before adding the NHS ester. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1] |
| 7.0 | Room Temperature | ~7 hours | [5] |
| 8.0 | Room Temperature | 210 minutes | [6][7] |
| 8.5 | Room Temperature | 180 minutes | [6][7] |
| 8.6 | 4 | 10 minutes | [1][6] |
| 9.0 | Room Temperature | 125 minutes | [6][7] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Hydrolysis (min) | Half-life of Amidation (min) | Reference |
| 8.0 | 210 | 80 | [7] |
| 8.5 | 180 | 20 | [7] |
| 9.0 | 125 | 10 | [7] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with the this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive. Use anhydrous solvent and prepare the solution fresh.[8]
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for your specific protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8] Protect from light if your downstream application is light-sensitive.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted/hydrolyzed linker and quenching agent using a desalting column or dialysis.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and, if desired, the degree of labeling.
-
Store the azide-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[9]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed conjugation of the azide-labeled protein to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule (typically a 5- to 10-fold molar excess of the smaller molecule).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Vortex briefly to mix.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light if necessary.
-
-
Purification of the Bioconjugate:
-
Purify the resulting bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Troubleshooting logic for high background signal.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. confluore.com.cn [confluore.com.cn]
Best practices for storage and handling of Azide-C3-NHCO-C3-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Azide-C3-NHCO-C3-NHS ester, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a hetero-bifunctional crosslinking reagent. It contains two reactive groups: an azide (-N₃) and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (-NH₂) on molecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. The azide group can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach other molecules containing a compatible alkyne group. This reagent is commonly used for biomolecule labeling, surface modification, and in the development of antibody-drug conjugates (ADCs).[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it is crucial to store it under the proper conditions. The recommended storage is at -20°C in a dry, inert gas atmosphere .[2] It is also important to protect the compound from light and moisture.[1] Upon receiving the product, it is advisable to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Before opening a vial, it should be allowed to equilibrate to room temperature to prevent condensation.[4]
Q3: What is the shelf life of this compound?
A3: When stored correctly at -20°C, the shelf life of the solid product is typically one month, and for long-term storage at -80°C, it can be up to six months.[1][5] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to one to two months, but it is always best to prepare them fresh before use.[6]
Q4: What safety precautions should be taken when handling this compound?
A4: Azide-containing compounds are potentially explosive and should be handled with caution. Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[] Work in a well-ventilated area, preferably a fume hood. Avoid mixing azides with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can form shock-sensitive metal azides.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester: The NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at higher pH. | - Prepare NHS ester stock solution in anhydrous DMSO or DMF immediately before use. - Perform the reaction at a slightly lower pH (7.2-7.5), but be aware this may slow down the reaction rate. - Perform the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight).[9] |
| Inappropriate buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | - Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer within the recommended pH range of 7.2-8.5.[4][][10] | |
| Low protein/molecule concentration: Dilute concentrations can favor hydrolysis over the desired conjugation reaction. | - If possible, increase the concentration of your protein or target molecule. A concentration of 1-10 mg/mL is often recommended.[11] | |
| Insufficient molar excess of the reagent: Not enough reagent to drive the reaction to completion. | - Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point, but this may require optimization for your specific application.[4] | |
| Precipitation of the Reagent or Labeled Product | Poor solubility of the NHS ester: The reagent may have limited solubility in aqueous buffers. | - Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be kept below 10%.[9] |
| Aggregation of the labeled protein: The modification may alter the protein's properties, leading to aggregation. | - Optimize the degree of labeling by adjusting the molar excess of the NHS ester. - Include additives in the buffer that are known to stabilize your protein. | |
| Inconsistent Results | Degradation of the NHS ester: The reagent may have degraded due to improper storage or handling. | - Always store the reagent at -20°C or -80°C under a dry, inert atmosphere. - Allow the vial to warm to room temperature before opening to prevent condensation. - Use a fresh vial of the reagent if degradation is suspected.[4] |
| Variability in reaction conditions: Small changes in pH, temperature, or incubation time can affect the outcome. | - Carefully control and document all reaction parameters to ensure reproducibility. Use a calibrated pH meter for buffer preparation. |
Data Presentation
Table 1: Stability of NHS Esters - Half-life of Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[10][12] |
| 7.0 | Room Temperature | Shorter than at 0°C |
| 8.0 | Room Temperature | ~1 hour[13] |
| 8.5 | Room Temperature | Significantly shorter than at pH 8.0 |
| 8.6 | 4 | 10 minutes[10][12][13] |
| 9.0 | Room Temperature | Minutes[4] |
Note: This data is for general NHS esters and can be used as a guideline for this compound. The exact stability may vary.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-10 mg/mL.[11]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For a 10 mM solution, add 442 µL of solvent to 1 mg of the reagent.[2]
-
Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[14] If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4] This step will react with any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL) using appropriate analytical methods (e.g., UV-Vis spectroscopy if the azide or the linker has a distinct absorbance, or by using a subsequent click reaction with a fluorescent alkyne).
-
Storage: Store the azide-labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHS-C3-Azide [baseclick.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 8. bidmc.org [bidmc.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Guide: Azide-C3-NHCO-C3-NHS Ester vs. Traditional Crosslinkers
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and protein-protein interaction studies to biomarker discovery and targeted drug delivery. While traditional crosslinkers have been instrumental, newer technologies offer significant advantages in terms of specificity, efficiency, and biocompatibility. This guide provides a detailed comparison of a modern, hetero-bifunctional crosslinker, Azide-C3-NHCO-C3-NHS ester, with conventional amine-reactive crosslinkers.
Introduction to the Crosslinkers
This compound: This molecule is a hetero-bifunctional crosslinker that bridges traditional amine-reactive chemistry with the power of "click chemistry".[1] It possesses two distinct reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that efficiently reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[2][3]
-
An azide group that serves as a bioorthogonal handle for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for a highly specific and efficient secondary ligation to a molecule containing a corresponding alkyne group.
Traditional Crosslinkers (e.g., DSS, BS3): Disuccinimidyl suberate (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3), are homobifunctional crosslinkers. Both ends of these molecules feature an NHS ester, enabling them to crosslink molecules by reacting with primary amines.[4] Their reactivity is well-established, but their homobifunctional nature can lead to a heterogeneous mixture of products, including intramolecular crosslinks and polymerization.[5] Furthermore, the NHS ester moiety is susceptible to hydrolysis in aqueous environments, which can reduce crosslinking efficiency.[4][6]
Key Advantages of this compound
The primary advantages of this compound stem from its integration of click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility.[7]
-
Specificity and Orthogonality: The azide group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found in biological systems.[8] This allows for a highly specific secondary reaction with an alkyne-modified molecule, minimizing off-target reactions and resulting in a more homogeneous conjugate. Traditional NHS ester crosslinkers, on the other hand, can exhibit side reactions with other nucleophilic residues like tyrosine, serine, and threonine, especially at higher pH.[9]
-
Two-Step, Controlled Conjugation: The dual-reactive nature of the azide-NHS ester allows for a controlled, two-step conjugation process. First, the NHS ester reacts with the primary amines on a biomolecule. After purification to remove excess crosslinker, the azide-modified biomolecule can then be precisely ligated to an alkyne-containing molecule. This stepwise approach provides greater control over the final conjugate structure.
-
High Efficiency and Favorable Kinetics: Click chemistry reactions are known for their high efficiency and rapid reaction rates, often proceeding to near-quantitative yields under mild, aqueous conditions.[7] This can lead to a higher overall yield of the desired conjugate compared to traditional methods that may be hampered by hydrolysis and side reactions.
-
Versatility: The modularity of the click chemistry platform allows for the conjugation of a wide variety of molecules, including fluorophores, biotin tags, peptides, nucleic acids, and small molecule drugs, to the azide-modified biomolecule.[8]
Quantitative Comparison of Crosslinking Strategies
| Feature | This compound (with Click Chemistry) | Traditional NHS Esters (e.g., DSS, BS3) |
| Specificity | High: Azide-alkyne reaction is bioorthogonal with minimal side reactions.[8] | Moderate: Primarily targets amines, but side reactions with other nucleophiles (Tyr, Ser, Thr) can occur.[9] |
| Reaction Efficiency | High: Click chemistry reactions are known for near-quantitative yields.[7] | Variable: Can be reduced by hydrolysis of the NHS ester and side reactions.[4][6] |
| Product Homogeneity | High: Two-step, controlled process leads to a more defined product. | Low to Moderate: Can result in a heterogeneous mixture of intra- and intermolecular crosslinks and polymers.[5] |
| Reaction Conditions | Mild: Click chemistry is typically performed in aqueous buffers at neutral pH and room temperature.[7] | Mild to Alkaline: NHS ester reactions are optimal at pH 7.2-8.5.[4] |
| Hydrolytic Stability | NHS ester is susceptible to hydrolysis; azide is stable. | NHS esters are susceptible to hydrolysis, with a half-life that decreases as pH increases.[4] |
| Control over Conjugation | High: Two-step process allows for purification of the intermediate and precise control over the final ligation. | Low: One-step reaction can be difficult to control, especially with multiple reactive sites. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling using this compound and an Alkyne-Fluorophore
This protocol describes the labeling of a protein with an azide group, followed by conjugation to an alkyne-containing fluorescent dye via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
Step 1: Azide Labeling of the Protein
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Adjust the protein solution to a concentration of 1-5 mg/mL in a reaction buffer with a pH of 7.2-8.5.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted crosslinker and byproducts using a desalting column, exchanging the buffer to a non-amine containing buffer suitable for the click reaction (e.g., PBS, pH 7.4).
Step 2: Click Chemistry Conjugation to an Alkyne-Fluorophore
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled protein can be purified from excess reagents using a desalting column.
Protocol 2: Protein Crosslinking using a Traditional NHS Ester (BS3)
This protocol describes a general procedure for crosslinking proteins using the water-soluble NHS ester, BS3.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
BS3 (bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
Procedure:
-
Prepare the protein sample in the reaction buffer at a suitable concentration.
-
Immediately before use, dissolve the BS3 in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Add the BS3 solution to the protein sample to a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration will depend on the protein and the desired degree of crosslinking.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
The crosslinked protein sample is now ready for analysis (e.g., by SDS-PAGE).
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both crosslinking strategies.
Conclusion
This compound represents a significant advancement over traditional homobifunctional NHS ester crosslinkers. By enabling a two-step, bioorthogonal click chemistry approach, it offers researchers and drug developers enhanced control, specificity, and efficiency in their bioconjugation strategies. This leads to the generation of more homogeneous and well-defined conjugates, which is critical for the development of robust and reliable diagnostics, therapeutics, and research tools. While traditional crosslinkers remain useful for certain applications, the superior performance characteristics of azide-based click chemistry linkers make them a compelling choice for demanding bioconjugation challenges.
References
- 1. theaspd.com [theaspd.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Conjugation with Azide-C3-NHCO-C3-NHS Ester
For researchers, scientists, and drug development professionals, the successful conjugation of proteins with bioorthogonal handles is a critical step in creating advanced therapeutics, diagnostics, and research tools. Azide-C3-NHCO-C3-NHS ester is a popular reagent for introducing an azide group onto a protein, enabling subsequent "click chemistry" reactions. This guide provides an objective comparison of this short-chain aliphatic linker with longer, hydrophilic alternatives, supported by experimental data and detailed protocols for validation.
Principles of Azide Labeling via NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines (the N-terminus and the ε-amino group of lysine residues) on proteins, forming stable amide bonds.[1] This reaction is pH-dependent, with optimal efficiency typically observed between pH 8.0 and 9.0.[1] The this compound provides a short, 6-atom spacer arm, introducing a terminal azide group that is bioorthogonal, meaning it does not react with native functional groups in biological systems.[2] This azide then serves as a handle for highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Comparison of this compound with PEGylated Alternatives
The choice of linker in an azide-NHS ester can significantly impact the properties of the resulting protein conjugate. While this compound offers a short, rigid linker, alternatives incorporating polyethylene glycol (PEG) chains provide longer, more flexible, and hydrophilic spacers.
| Feature | This compound | Azide-PEG-NHS Esters (e.g., Azide-PEG4-NHS) |
| Linker Length & Flexibility | Short and relatively rigid. | Longer and more flexible, with length varying by the number of PEG units.[2] |
| Hydrophilicity | More hydrophobic compared to PEG linkers. | Highly hydrophilic, which can improve the solubility of the conjugate and reduce aggregation.[4] |
| Steric Hindrance | The short linker may lead to steric hindrance in subsequent click chemistry reactions with bulky partners. | The longer PEG spacer can reduce steric hindrance, potentially improving the efficiency of the click reaction.[4] |
| Impact on Protein Structure | Minimal alteration to the protein's overall size and structure. | Can increase the hydrodynamic radius of the protein, which may be advantageous for applications like extending serum half-life.[5] |
| Potential for Aggregation | The hydrophobic nature of the linker could potentially contribute to protein aggregation if the degree of labeling is high.[6] | The hydrophilic PEG chain can help to prevent aggregation of the labeled protein. |
| Control over Degree of Labeling | As with all NHS esters, controlling the precise degree of labeling (DOL) can be challenging due to the reagent's instability and the stochastic nature of lysine labeling.[7] | Similar challenges in controlling the DOL as other NHS esters. A two-step approach can offer better control.[7] |
Experimental Validation of Protein Conjugation
Confirming the successful introduction of the azide group and the subsequent conjugation is paramount. A multi-faceted approach combining different analytical techniques is recommended for thorough validation.
Key Validation Techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A fundamental technique to visualize the increase in molecular weight of the protein after conjugation. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.[8] Densitometry of the gel can provide a semi-quantitative estimation of conjugation efficiency.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the modified protein, confirming the addition of the azide linker and any subsequent modifications.[1] It is the most accurate method for determining the degree of labeling (DOL).
-
UV-Vis Spectroscopy: If the molecule being "clicked" onto the azide-modified protein is a chromophore (like a fluorescent dye), UV-Vis spectroscopy can be used to determine the DOL by measuring the absorbance of the protein and the dye.[3][9]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]
-
Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.[10]
-
Calculate Reagent Volume: Determine the desired molar excess of the Azide-NHS ester (a 10- to 20-fold molar excess is a common starting point).[2] Calculate the volume of the 10 mM stock solution needed. The final concentration of the organic solvent in the reaction should not exceed 10%.[10]
-
Labeling Reaction: Add the calculated volume of the Azide-NHS ester stock solution to the protein solution while gently vortexing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Purification: Remove unreacted Azide-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[10]
-
Characterization: Determine the protein concentration using a standard assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry.[10] Store the azide-labeled protein according to the stability requirements of the unlabeled protein.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper ligand (e.g., THPTA)
-
PBS buffer, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of THPTA in water.[10]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-5 mg/mL), the alkyne-molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[10]
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[10]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.[10]
-
Purification: Purify the conjugated protein using a desalting column or dialysis to remove excess reagents.
Visualization of Workflows
Caption: Workflow for protein conjugation and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. biotium.com [biotium.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Confirming Azide-C3-NHCO-C3-NHS Ester Labeling: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the precise labeling of biomolecules is a critical step in ensuring the validity of experimental results and the efficacy of bioconjugates. This guide provides a detailed comparison of mass spectrometry-based methods for validating the labeling of primary amines with Azide-C3-NHCO-C3-NHS ester, a heterobifunctional crosslinker, alongside alternative analytical techniques.
The this compound is a valuable tool in bioconjugation, enabling the introduction of an azide group onto proteins, peptides, or other biomolecules containing primary amines. This azide functionality can then be used in subsequent bioorthogonal "click chemistry" reactions. The N-hydroxysuccinimide (NHS) ester moiety of the linker reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable amide bond.[1][2] The optimal pH for this reaction is typically between 8.3 and 8.5.[3][4]
Mass Spectrometry: The Gold Standard for Labeling Confirmation
Mass spectrometry (MS) stands out as a powerful and definitive method for confirming covalent modifications on biomolecules.[5] It provides not only confirmation of the successful labeling but also precise localization of the modification site and quantification of the labeling efficiency.
Experimental Workflow for MS Analysis
A typical workflow for the mass spectrometry analysis of a protein labeled with this compound involves several key steps:
Caption: Workflow for Mass Spectrometry Confirmation of Protein Labeling.
Detailed Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation: The labeled protein sample is first denatured to unfold the protein and make it accessible to proteolytic enzymes. This is typically followed by reduction of disulfide bonds with an agent like dithiothreitol (DTT) and subsequent alkylation with a reagent such as iodoacetamide to prevent the disulfide bonds from reforming.[5]
-
Proteolytic Digestion: The protein is then digested into smaller peptides using a specific protease, with trypsin being the most common choice.[5] Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using liquid chromatography, typically reverse-phase HPLC. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are then ionized and analyzed by a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects specific peptide ions, fragments them, and measures the m/z of the resulting fragment ions (MS/MS scan).[1]
3. Data Analysis:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database using proteomics software.[5] The software attempts to match the experimental fragmentation patterns to theoretical fragmentation patterns of peptides from the database.
-
Confirmation of Labeling: A successful labeling event is confirmed by identifying peptides that have a mass shift corresponding to the mass of the Azide-C3-NHCO-C3 portion of the linker.
-
Localization of Modification Site: The MS/MS spectrum of a labeled peptide will contain fragment ions that allow for the precise identification of the modified amino acid residue.[5]
-
Quantification of Labeling Efficiency: The extent of labeling can be quantified by comparing the peak areas or intensities of the labeled peptide with its corresponding unlabeled counterpart in the MS1 scan.[5] The labeling efficiency can be calculated using the formula:
-
Labeling Efficiency (%) = (Peak Area of Labeled Peptide / (Peak Area of Labeled Peptide + Peak Area of Unlabeled Peptide)) * 100[5]
-
Comparison with Alternative Confirmation Methods
While mass spectrometry provides the most detailed information, other techniques can offer qualitative or semi-quantitative confirmation of labeling.
| Technique | Principle | Data Obtained | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms mass addition, identifies modification site, quantifies labeling efficiency. | High specificity and sensitivity, provides detailed molecular information. | Requires specialized equipment and expertise, can be time-consuming. |
| SDS-PAGE | Separates proteins based on their molecular weight. | A shift in the apparent molecular weight of the labeled protein compared to the unlabeled control. | Simple, widely available, provides a quick qualitative assessment. | Low resolution, may not detect small mass shifts, non-specific. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Can be used if the label has a distinct chromophore, allowing for quantification of the degree of labeling. | Rapid and simple for chromophoric labels. | Indirect method, requires a chromophoric label, susceptible to interference. |
| Western Blot | Uses antibodies to detect specific proteins. | If the azide is subsequently "clicked" with a tagged alkyne (e.g., biotin-alkyne), a Western blot can detect the labeled protein. | High specificity. | Indirect, requires a subsequent reaction and specific antibodies. |
The Chemistry of NHS Ester Labeling
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of an NHS Ester with a Primary Amine on a Protein.
It is important to note that while NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine have been reported, particularly at higher pH values.[6][7] Mass spectrometry is an invaluable tool for identifying such off-target modifications.
Conclusion
Mass spectrometry is the definitive method for the comprehensive analysis of this compound labeling. It provides unambiguous confirmation of labeling, pinpoints the exact location of the modification, and allows for accurate quantification of labeling efficiency. While alternative methods like SDS-PAGE and UV-Vis spectroscopy can offer preliminary evidence of successful conjugation, they lack the detail and certainty of a mass spectrometry-based approach. For researchers in drug development and other fields requiring precise bioconjugation, a thorough MS analysis is an indispensable component of the experimental workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NHS-C3-Azide [baseclick.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Bioconjugation: A Comparative Guide to Fluorometric Quantification of Azide-C3-NHCO-C3-NHS Ester Conjugation
For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the accurate quantification of conjugation efficiency is paramount. This guide provides a comprehensive comparison of fluorometric methods for determining the conjugation efficiency of Azide-C3-NHCO-C3-NHS ester, a common linker used in bioconjugation. We delve into the experimental principles, present comparative data, and offer detailed protocols to aid in the selection of the most suitable method for your research needs.
The this compound linker facilitates the connection of a molecule of interest to a primary amine-containing biomolecule, such as a protein or antibody, through a stable amide bond formed by the N-hydroxysuccinimide (NHS) ester. The terminal azide group then becomes available for subsequent bioorthogonal "click" chemistry reactions. Quantifying the efficiency of the initial NHS ester conjugation is a critical quality control step to ensure the reliability and reproducibility of downstream applications.
Comparison of Quantification Methodologies
Fluorometric methods offer a sensitive and often high-throughput approach to quantifying conjugation efficiency. These methods can be broadly categorized into direct and indirect approaches. Direct methods involve the use of a fluorescently labeled NHS ester, while indirect methods quantify the unreacted amines or the incorporated azide groups after the conjugation reaction.
Here, we compare the primary fluorometric methods with a widely used non-fluorometric alternative, High-Performance Liquid Chromatography (HPLC), to provide a broader perspective on the available analytical tools.
| Feature | Pre-conjugation Fluorometric Assay (Fluorescamine) | Post-conjugation "Click" Fluorometric Assay | Post-conjugation "Click" FRET Assay | HPLC-Based Analysis |
| Principle | Quantification of unreacted primary amines after conjugation. | "Click" reaction of the conjugated azide with a fluorogenic alkyne probe. | "Click" reaction of the conjugated azide with a quencher-alkyne, measuring the decrease in fluorescence of a pre-labeled protein. | Separation and quantification of conjugated and unconjugated species based on hydrophobicity or size. |
| Primary Measurement | Decrease in fluorescence signal proportional to the number of reacted amines. | Increase in fluorescence signal proportional to the number of conjugated azides. | Decrease in fluorescence signal proportional to the number of conjugated azides. | Peak area of the conjugated and unconjugated biomolecule. |
| Sensitivity | High | Very High | High | Moderate to High |
| Throughput | High | High | High | Low to Moderate |
| Information Provided | Degree of amine modification. | Direct quantification of successfully conjugated linkers. | Direct quantification of successfully conjugated linkers. | Separation of species, determination of drug-to-antibody ratio (DAR). |
| Instrumentation | Fluorescence plate reader or fluorometer. | Fluorescence plate reader or fluorometer. | Fluorescence plate reader or fluorometer. | HPLC system with UV or other suitable detector. |
| Advantages | Simple, rapid, and uses a commercially available reagent. | High sensitivity and specificity due to the bioorthogonal nature of the click reaction. | Can be performed in a homogenous format without wash steps. | Provides detailed information on the distribution of conjugated species. |
| Disadvantages | Indirect measurement; assumes all reacted amines are conjugated to the linker. Susceptible to interference from other primary amines. | Requires synthesis or purchase of a fluorogenic alkyne probe. Potential for background fluorescence. | Requires prior fluorescent labeling of the biomolecule. | Lower throughput, requires method development, and can be complex. |
Experimental Protocols
Pre-conjugation Fluorometric Assay: Fluorescamine Method
This method quantifies the number of primary amines on a biomolecule before and after conjugation with the this compound. The difference in the number of amines corresponds to the number of conjugated linkers.
Materials:
-
Biomolecule (e.g., antibody) solution
-
This compound
-
Fluorescamine solution (e.g., 3 mg/mL in acetone)
-
Phosphate-buffered saline (PBS), pH 8.0
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~390 nm, Emission: ~475 nm)
Protocol:
-
Prepare a standard curve: Use a known concentration of a primary amine-containing molecule (e.g., glycine or the unconjugated biomolecule) to prepare a series of dilutions in PBS.
-
Sample Preparation:
-
"Before" sample: Dilute the unconjugated biomolecule to a known concentration in PBS.
-
"After" sample: Perform the conjugation reaction by incubating the biomolecule with the this compound according to your specific protocol. Purify the conjugated biomolecule to remove excess linker. Dilute the purified conjugate to the same concentration as the "before" sample.
-
-
Assay:
-
Pipette 50 µL of each standard and sample into the wells of the microplate.
-
Rapidly add 10 µL of the fluorescamine solution to each well while mixing.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Calculation:
-
Determine the concentration of primary amines in the "before" and "after" samples using the standard curve.
-
Calculate the conjugation efficiency:
-
Conjugation Efficiency (%) = [1 - (amines_after / amines_before)] * 100
-
-
Post-conjugation "Click" Fluorometric Assay
This method directly quantifies the azide groups introduced onto the biomolecule after conjugation using a fluorogenic alkyne probe. The "click" reaction between the azide and the alkyne results in a significant increase in fluorescence.
Materials:
-
Azide-conjugated biomolecule
-
Fluorogenic alkyne probe (e.g., a coumarin- or fluorescein-based alkyne that is non-fluorescent or weakly fluorescent until the click reaction)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader (use excitation/emission wavelengths appropriate for the fluorophore)
Protocol:
-
Prepare a standard curve: Use a known concentration of an azide-containing small molecule to prepare a series of dilutions in PBS.
-
Sample Preparation: Dilute the azide-conjugated biomolecule to a suitable concentration range in PBS.
-
Click Reaction:
-
Prepare a "click-mix" containing CuSO₄, the chelating ligand, and the fluorogenic alkyne probe in PBS.
-
To each well containing the standard or sample, add the click-mix.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Calculation:
-
Determine the concentration of azide groups in your sample using the standard curve.
-
Calculate the degree of labeling (DOL) or drug-to-antibody ratio (DAR) by dividing the molar concentration of the azide by the molar concentration of the biomolecule.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Experimental workflows for fluorometric quantification of conjugation efficiency.
Signaling Pathway and Logical Relationships
The choice of method depends on the specific experimental question and available resources. The following diagram illustrates the logical relationship between the conjugation reaction and the detection principles of the different methods.
Alternative bioconjugation techniques to Azide-C3-NHCO-C3-NHS ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. While Azide-C3-NHCO-C3-NHS ester linkers provide a reliable method for introducing azides for subsequent click chemistry, a diverse landscape of alternative bioconjugation techniques offers a range of functionalities, reaction kinetics, and bioorthogonal properties. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for specific research applications.
Quantitative Comparison of Bioconjugation Techniques
The choice of a bioconjugation strategy often depends on factors such as reaction speed, efficiency, and the stability of the resulting linkage. The following table summarizes key quantitative data for several alternative techniques.
| Technique | Second-Order Rate Constant (M⁻¹s⁻¹) | Formed Bond | Stability | Key Advantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.06 - ~3.5[1] | 1,2,3-Triazole | Highly Stable[1] | Bioorthogonal, Copper-free, High efficiency.[2][3][4][] |
| Inverse Electron Demand Diels-Alder (IEDDA) | 1 - 10⁶[6][7] | Dihydropyridazine | Stable | Exceptionally fast kinetics, Bioorthogonal.[1][6][7][8] |
| Staudinger Ligation | ~10⁻³[7] | Amide | Highly Stable[9][10] | Bioorthogonal, Forms a native amide bond.[9][11][12][13][14] |
| Oxime/Hydrazone Ligation | 8.2 - 10³[15] | Oxime/Hydrazone | Oximes are more stable than hydrazones.[9] | Bioorthogonal, Tunable reaction rates.[15][16][17] |
| Thiol-ene Coupling | >10[4] | Thioether | Stable | High efficiency, Can be photo-initiated for spatiotemporal control.[18][19][20] |
| Sortase-Mediated Ligation (SML) | Enzyme-dependent | Amide | Highly Stable | Site-specific, Enzymatic precision.[16][21][22][23][24] |
| HaloTag Technology | Rapid covalent binding | Covalent Ester Linkage | Irreversible and Stable | Specific and irreversible binding, Versatile for various applications.[6][25][26][27] |
| SNAP-tag Technology | Rapid covalent binding | Covalent Thioether Linkage | Irreversible and Stable[28] | Specific and irreversible binding, Orthogonal to HaloTag.[7][15][20][28][29] |
Signaling Pathways and Experimental Workflows
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (e.g., DBCO) and an azide, eliminating the need for a cytotoxic copper catalyst.[2][4][][30]
This protocol describes the copper-free conjugation of a DBCO-modified protein to an azide-containing molecule.[1][12][31]
Materials:
-
DBCO-modified protein
-
Azide-containing molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Dissolve the DBCO-modified protein and the azide-containing molecule in the reaction buffer to their desired final concentrations.
-
Mix the two solutions. The reaction is typically performed at a 1:1 to 1:10 molar ratio of protein to the azide-containing molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours, depending on the reactants and their concentrations.[32]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted molecules.
Inverse Electron Demand Diels-Alder (IEDDA)
The IEDDA reaction is an extremely fast bioorthogonal ligation between an electron-deficient diene (e.g., tetrazine) and an electron-rich dienophile (e.g., trans-cyclooctene, TCO).[1][8][10][33][34]
This protocol outlines the labeling of a TCO-modified antibody with a tetrazine-functionalized molecule.[1]
Materials:
-
TCO-modified antibody
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the TCO-modified antibody and the tetrazine-functionalized molecule in the reaction buffer.
-
Combine the solutions. Due to the fast reaction kinetics, the ligation is often performed at low micromolar concentrations.
-
The reaction proceeds rapidly at room temperature, often reaching completion within minutes.
-
The reaction can be monitored by a change in color, as the vibrant color of the tetrazine disappears upon reaction.
-
Purify the bioconjugate to remove any excess reagents.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine, which is particularly useful for synthesizing bioconjugates with a native-like linkage.[9][11][12][13][14]
This protocol describes the ligation of an azide-modified biomolecule to a phosphine-containing probe.[][27][35]
Materials:
-
Azide-modified biomolecule
-
Triarylphosphine probe with an ortho-ester trap
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule and the phosphine probe in the aqueous buffer.
-
Mix the components and incubate at room temperature.
-
The reaction typically proceeds over several hours.
-
Monitor the formation of the amide-linked product by LC-MS or other suitable analytical methods.
-
Purify the final conjugate to remove the phosphine oxide byproduct and any unreacted starting materials.
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that utilizes the transpeptidase sortase A (SrtA) to ligate a protein or peptide containing a C-terminal LPXTG recognition motif to another molecule displaying an N-terminal oligoglycine sequence.[16][21][22][23][24]
This protocol outlines the site-specific labeling of a protein with a C-terminal LPETG tag using Sortase A.[28][33][36][37][38]
Materials:
-
Protein of interest with a C-terminal LPETG tag
-
Oligoglycine (e.g., GGG) functionalized probe
-
Sortase A enzyme
-
SML buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
Procedure:
-
Combine the protein of interest, the oligoglycine probe (typically in 10-50 fold molar excess), and Sortase A in the SML buffer.
-
Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1-16 hours.
-
Monitor the ligation efficiency by SDS-PAGE, observing the shift in molecular weight of the protein.
-
Purify the labeled protein to remove the sortase enzyme (often His-tagged for easy removal), unreacted probe, and cleaved peptide fragment.
HaloTag and SNAP-tag Technologies
HaloTag and SNAP-tag are self-labeling protein tags that form specific and irreversible covalent bonds with their respective ligands.[6][7][15][20][25][26][27][28][29] HaloTag reacts with chloroalkane linkers, while SNAP-tag reacts with O⁶-benzylguanine derivatives.
This protocol describes the fluorescent labeling of a HaloTag or SNAP-tag fusion protein expressed in living cells.[2][11][21][23][30][34][39][40][41][42]
Materials:
-
Mammalian cells expressing the HaloTag or SNAP-tag fusion protein
-
HaloTag or SNAP-tag fluorescent ligand
-
Cell culture medium
-
Imaging medium (e.g., phenol red-free medium)
Procedure:
-
Culture the cells expressing the fusion protein to the desired confluency.
-
Dilute the fluorescent ligand to the final working concentration (typically in the nanomolar to low micromolar range) in pre-warmed cell culture medium.
-
Replace the existing cell culture medium with the ligand-containing medium.
-
Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Remove the labeling medium and wash the cells several times with pre-warmed imaging medium to remove unbound ligand.
-
The cells are now ready for fluorescence microscopy imaging.
Conclusion
The field of bioconjugation has expanded significantly beyond traditional NHS-ester chemistry. The techniques presented in this guide offer a diverse toolkit for researchers to create precisely modified biomolecules for a wide array of applications. The choice of method should be carefully considered based on the specific requirements of the experiment, including the need for bioorthogonality, desired reaction kinetics, the stability of the final conjugate, and the nature of the biomolecules involved. For in vivo and cellular applications, bioorthogonal methods like SPAAC and IEDDA are particularly advantageous as they avoid the use of potentially toxic catalysts.[1] Enzymatic and protein tag-based methods, such as Sortase-mediated ligation, HaloTag, and SNAP-tag, provide exceptional site-specificity. By understanding the principles and protocols of these alternative techniques, researchers can design and execute more sophisticated and effective bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. HaloTag labeling protocol [abberior.rocks]
- 3. jcmarot.com [jcmarot.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. raineslab.com [raineslab.com]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HaloTag labeling [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [worldwide.promega.com]
- 22. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DNA Bioconjugation with Polymer Beads Using SNAP-tag® Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 29. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 30. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocols [baseclick.eu]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 34. SNAP labeling protocol [abberior.rocks]
- 35. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 40. neb.com [neb.com]
- 41. youtube.com [youtube.com]
- 42. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Azide-C3-NHCO-C3-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutics. The linker connecting the biomolecule to a payload must not only be efficient in its conjugation reactions but also impart the desired stability and solubility to the final product. This guide provides a comparative analysis of Azide-C3-NHCO-C3-NHS ester, a short-chain aliphatic linker, against other common classes of azide-functionalized N-hydroxysuccinimide (NHS) esters, namely those with polyethylene glycol (PEG) and aromatic spacers.
Introduction to Azide-Functionalized NHS Esters
Azide-functionalized NHS esters are heterobifunctional crosslinkers that serve as a bridge between two molecules. They utilize two distinct chemical reactions:
-
NHS Ester Chemistry: The N-hydroxysuccinimide ester end reacts with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[1][2] This reaction is efficient under physiological to slightly alkaline conditions (pH 7.2-8.5).[3]
-
Click Chemistry: The azide group provides a bioorthogonal handle for a subsequent "click" reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This allows for the specific attachment of a payload molecule that has been functionalized with an alkyne or a strained cyclooctyne (like DBCO or BCN), respectively.[4][6]
The structure of the spacer between the NHS ester and the azide group is a key determinant of the overall performance of the linker. This guide will compare the short aliphatic chain of this compound to PEGylated and aromatic linkers.
Performance Comparison of Azide Linker Types
While direct head-to-head studies with comprehensive quantitative data for all performance aspects are limited, a comparison can be made based on the known properties of the different linker types.
| Feature | This compound (Short-Chain Aliphatic) | Azide-PEG-NHS Ester (PEGylated) | Azide-Aromatic-NHS Ester (Aromatic) |
| Structure | Short, flexible aliphatic chain | Polyethylene glycol chain of varying length | Contains a rigid aromatic ring structure |
| Solubility | Generally more hydrophobic | Increased hydrophilicity and aqueous solubility.[7][8] | Generally hydrophobic, but can be modified |
| Stability | Standard stability | PEG chains can enhance the in vivo stability and circulation half-life of the conjugate.[7][9] The ether linkages in the PEG chain are generally stable.[4] | Aromatic structures can confer greater stability to the linker. |
| Steric Hindrance | Minimal steric hindrance due to its small size. | Longer PEG chains can sometimes cause steric hindrance, potentially impeding enzymatic access to cleavable sites or affecting conjugation efficiency.[9] | The rigid structure might influence the orientation of the conjugated molecules. |
| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads. | Reduces aggregation of the final bioconjugate due to the hydrophilic nature of PEG.[7] | May contribute to aggregation if the payload is also hydrophobic. |
| Pharmacokinetics | May lead to faster clearance of the conjugate. | Can improve pharmacokinetic profiles by increasing the hydrodynamic radius and shielding from clearance mechanisms.[7] | Pharmacokinetic profile is dependent on the overall structure. |
| Click Reaction Kinetics | Standard reactivity for aliphatic azides in click chemistry.[4] | The linker itself does not directly alter the intrinsic rate of the click reaction, but improved solubility can lead to better reaction efficiency. | The aromatic ring may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[4] |
Experimental Protocols
Below are generalized protocols for the two key steps in using an azide-NHS ester linker: protein modification and the subsequent click chemistry reaction.
Protocol 1: Protein Labeling with Azide-NHS Ester
This protocol describes the modification of a protein with an azide group using an Azide-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-NHS ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the Azide-NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add the desired molar excess of the Azide-NHS ester solution to the protein solution. A typical starting point is a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
Quenching: (Optional) Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azide-NHS ester and byproducts by SEC or dialysis.
-
Characterization: Determine the degree of labeling (average number of azide groups per protein) using methods such as mass spectrometry or by reacting with a fluorescently-labeled alkyne and measuring absorbance.
Protocol 2: Payload Conjugation via Click Chemistry
This protocol outlines the conjugation of an alkyne-functionalized payload to the azide-modified protein.
A) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free
Materials:
-
Azide-functionalized protein
-
Strained alkyne-functionalized payload (e.g., DBCO-payload)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the strained alkyne-payload to the azide-functionalized protein in the reaction buffer.
-
Incubation: Incubate at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used. The reaction can also be performed at 4°C for longer periods if the protein is unstable.
-
Purification: Purify the final protein-payload conjugate using SEC or another appropriate chromatography method to remove excess payload.
B) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized protein
-
Terminal alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄) stock solution
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Reducing agent (e.g., sodium ascorbate), freshly prepared
-
Purification system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 10-fold molar excess of the terminal alkyne-payload in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions.
-
Reaction Initiation: Add the catalyst premix to the protein solution (final copper concentration typically 50-100 µM). Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubation: Incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final conjugate using SEC or another suitable method. The purification buffer should contain a chelating agent like EDTA to remove any residual copper.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for two-step bioconjugation using an Azide-NHS ester.
Caption: Logical relationships between linker type and bioconjugate properties.
Conclusion
The choice of an azide-NHS ester linker has significant implications for the properties of the final bioconjugate.
-
This compound represents a simple, short-chain aliphatic linker that is effective for introducing an azide handle with minimal steric bulk. However, its hydrophobic nature may be a disadvantage when working with hydrophobic payloads, potentially leading to aggregation.
-
Azide-PEG-NHS esters are the preferred choice when hydrophilicity is a key concern.[7] The PEG spacer can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the bioconjugate, which is particularly important for in vivo applications.[8][9]
-
Azide-Aromatic-NHS esters may provide increased stability due to the rigidity of the aromatic ring, but this can also contribute to hydrophobicity.
Ultimately, the optimal linker is application-dependent. For many standard applications, the cost-effectiveness and simplicity of a short aliphatic linker like this compound may be sufficient. However, for the development of therapeutics like ADCs, especially those with hydrophobic drugs, the benefits of a hydrophilic PEGylated linker in terms of stability, solubility, and in vivo performance often justify its use.[7][10] Researchers should consider the specific requirements of their biomolecule, payload, and intended application when selecting the most appropriate linker.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
Characterization of biomolecules modified with Azide-C3-NHCO-C3-NHS ester
A Comparative Guide to Biomolecule Modification: Characterization of Azide-C3-NHCO-C3-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. The choice of crosslinker is a critical decision that dictates the efficiency of conjugation, the stability of the final product, and its ultimate performance in therapeutic and diagnostic applications. This guide provides an objective comparison of this compound, a short-chain heterobifunctional linker, with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chemical crosslinking reagent used to introduce an azide group onto biomolecules.[1] It possesses two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chains of lysine residues or the N-terminus of proteins) to form a stable amide bond.[][3]
-
An azide group that can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with alkyne-containing molecules.[1][4]
The "C3-NHCO-C3" portion refers to the linker's backbone, a short, flexible hydrocarbon chain. This linker is particularly useful for a two-step bioconjugation strategy where a biomolecule is first "azide-tagged" and then conjugated to a second molecule of interest.
Comparison with Alternative Linkers
The performance of this compound is best understood in comparison to other widely used bioconjugation reagents. The primary alternatives include:
-
PEGylated Azide-NHS Esters: These linkers incorporate polyethylene glycol (PEG) chains of varying lengths to enhance the hydrophilicity and pharmacokinetic properties of the bioconjugate.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents (e.g., DBCO-NHS ester): These reagents enable "copper-free" click chemistry, which is advantageous for in vivo and cellular applications where the cytotoxicity of copper is a concern.[7]
-
Maleimide-based Linkers: These are highly specific for sulfhydryl (thiol) groups found in cysteine residues, offering an alternative conjugation site to primary amines.[8]
Performance Comparison: A Quantitative Overview
The following tables summarize key performance parameters for this compound and its alternatives. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented is a synthesis from various sources.
Table 1: Comparison of Linker Properties and Reaction Characteristics
| Feature | This compound | PEGylated Azide-NHS Ester | DBCO-NHS Ester (for SPAAC) |
| Target Functional Group | Primary Amines | Primary Amines | Primary Amines |
| Resulting Linkage (from NHS ester) | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Bioorthogonal Reaction | CuAAC | CuAAC | SPAAC (copper-free) |
| Hydrophilicity | Moderate | High (tunable with PEG length) | Low (DBCO is hydrophobic) |
| Reaction pH (NHS ester) | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Reaction Time (NHS ester) | 30 - 120 minutes | 30 - 120 minutes | 30 - 120 minutes |
| Key Advantage | Short, defined linker length | Improved solubility and pharmacokinetics | Copper-free click chemistry, ideal for in vivo applications |
| Considerations | Potential for aggregation of hydrophobic conjugates | Can sometimes reduce binding affinity or in vitro potency | Slower reaction kinetics compared to CuAAC |
Table 2: Impact on Bioconjugate Properties
| Property | This compound | PEGylated Azide-NHS Ester | DBCO-NHS Ester |
| In Vitro Stability | High (stable amide bond) | High (stable amide bond) | High (stable amide bond) |
| In Vivo Half-Life | Generally shorter | Generally longer (increases with PEG length) | Dependent on the overall conjugate properties |
| Potential for Aggregation | Higher with hydrophobic payloads | Lower, PEG chains reduce aggregation | Higher due to the hydrophobicity of DBCO |
| In Vitro Cytotoxicity (for ADCs) | Can be very potent | May be slightly reduced with longer PEG chains | Potency is generally maintained |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for the key steps involved.
Protocol 1: Modification of a Protein with this compound
This protocol describes the general procedure for labeling a protein with an azide group using an NHS ester linker.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in a buffer free of primary amines (e.g., Tris) and azides.
-
Linker Preparation: Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein in a compatible buffer.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water).
-
Freshly prepared sodium ascorbate solution (e.g., 300 mM in water).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 2 to 10-fold molar excess of the alkyne).
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
The resulting conjugate can be purified by size-exclusion chromatography or other appropriate methods.
Protocol 3: Characterization of the Bioconjugate
Determining the Degree of Labeling / Drug-to-Antibody Ratio (DAR)
The extent of modification can be quantified using various techniques.
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum, the degree of labeling can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the attached molecule) and solving a set of equations.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a widely used method for determining the DAR of antibody-drug conjugates.[][10] The different drug-loaded species are separated based on their hydrophobicity. The weighted average DAR is calculated from the peak areas.[]
-
Mass Spectrometry: Mass spectrometry can be used to determine the exact mass of the modified protein, allowing for the calculation of the number of attached linkers.[11][12]
Confirming the Conjugation Site
-
Mass Spectrometry: To identify the specific amino acid residues that have been modified, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[11][13]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Conclusion
The selection of a crosslinker is a multifaceted decision that requires careful consideration of the specific application. This compound offers a reliable and straightforward method for introducing azide handles onto biomolecules for subsequent CuAAC reactions. Its short, defined linker length can be advantageous in applications where precise spacing is critical.
However, for applications requiring enhanced solubility and improved in vivo pharmacokinetics, a PEGylated azide-NHS ester may be a more suitable choice.[5][6] For cellular and in vivo studies where copper-induced toxicity is a concern, copper-free click chemistry reagents like DBCO-NHS ester provide a powerful alternative.[7] By understanding the trade-offs in terms of reaction chemistry, linker properties, and their impact on the final conjugate, researchers can make informed decisions to advance their drug development and research goals.
References
- 1. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Azide-C3-NHCO-C3-NHS ester
Essential Safety and Handling of Azide-C3-NHCO-C3-NHS Ester
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This compound is a bifunctional linker containing both an azide and an N-hydroxysuccinimide (NHS) ester. This combination demands strict adherence to safety protocols due to the potential hazards associated with both functional groups. This document provides essential safety information, personal protective equipment (PPE) guidelines, and operational and disposal plans for handling this compound.
Hazard Identification and Risk Assessment
This compound presents a dual hazard profile:
-
Organic Azide: Organic azides are energetic materials and can be sensitive to heat, shock, friction, and static discharge, potentially leading to explosive decomposition.[1] They are also toxic.[1]
-
NHS Ester: N-hydroxysuccinimide esters are reactive towards primary amines and are sensitive to moisture. While not as hazardous as azides, they can be irritating to the skin, eyes, and respiratory tract.
A thorough risk assessment should be conducted before any procedure involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Consider double-gloving for added protection. | To prevent skin contact with the chemical, which can cause irritation and absorption of toxic substances.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standard.[2] | To protect the eyes from splashes of the chemical or solvents.[3] |
| Face Protection | A face shield should be worn over safety glasses or goggles, especially when there is a risk of explosion or splash.[2] | Provides an additional layer of protection for the entire face from splashes and potential energetic events.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[2] | Protects against splashes and minimizes skin contact. Flame-resistant material is recommended due to the energetic nature of the azide group.[2] |
| Respiratory Protection | Typically not required when handling small quantities in a certified chemical fume hood. However, a respirator may be necessary if there is a risk of aerosol generation.[2] | A fume hood provides primary respiratory protection.[4] If engineering controls are insufficient, a risk assessment will determine the need for respiratory protection.[2] |
| Footwear | Closed-toe shoes made of a non-porous material.[2] | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted in a certified chemical fume hood.[4]
-
Preparation:
-
Ensure the fume hood is clean and free of incompatible materials, especially acids, heavy metals, and their salts.[1][5]
-
Assemble all necessary equipment, including non-metal spatulas (plastic or ceramic) to avoid the formation of shock-sensitive metal azides.[1]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Reaction Setup:
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
-
Waste Segregation:
-
All azide-contaminated waste (solutions, solids, and contaminated labware) must be collected in a designated, clearly labeled waste container.[5]
-
Crucially, do not mix azide waste with acidic waste , which can generate highly toxic and explosive hydrazoic acid.[1]
-
Avoid mixing with heavy metal waste to prevent the formation of explosive heavy metal azides.[5]
-
-
Waste Collection:
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safely handling this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
